(2-Methoxypyrimidin-4-YL)methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2-methoxypyrimidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-6-7-3-2-5(4-9)8-6/h2-3,9H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHCOYAGHDEURU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (2-Methoxypyrimidin-4-YL)methanol: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
(2-Methoxypyrimidin-4-YL)methanol , a key heterocyclic building block, holds significant importance in the landscape of modern medicinal chemistry and drug discovery. Its strategic placement of functional groups on the pyrimidine scaffold makes it a versatile precursor for the synthesis of a wide array of complex molecules, most notably in the development of targeted therapies such as kinase inhibitors. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications, offering valuable insights for professionals engaged in pharmaceutical research and development.
Core Chemical and Physical Properties
This compound, with the CAS Number 38696-25-2 , is a solid at room temperature.[1] Its fundamental properties are summarized in the table below. While some physical properties like boiling point and density are primarily based on predictive models, they provide a useful baseline for experimental design.[1][2]
| Property | Value | Source(s) |
| CAS Number | 38696-25-2 | [1][2] |
| Molecular Formula | C₆H₈N₂O₂ | [2] |
| Molecular Weight | 140.14 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Physical Form | Solid | [1] |
| Predicted Boiling Point | 304.0 ± 34.0 °C at 760 mmHg | [1] |
| Predicted Density | 1.232 ± 0.06 g/cm³ | [2] |
| Storage Temperature | 2-8°C | [2] |
Molecular Structure and Spectroscopic Profile
The structural framework of this compound, featuring a pyrimidine ring substituted with a methoxy group at the 2-position and a hydroxymethyl group at the 4-position, is pivotal to its utility in chemical synthesis. The electron-donating methoxy group and the reactive hydroxymethyl group offer multiple avenues for further functionalization.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine ring, the methylene protons of the hydroxymethyl group, the methyl protons of the methoxy group, and the hydroxyl proton. The chemical shifts will be influenced by the electronic environment of the pyrimidine ring.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the four unique carbons of the pyrimidine ring, the methyl carbon of the methoxy group, and the methylene carbon of the hydroxymethyl group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by key absorption bands corresponding to its functional groups. A broad peak in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. C-H stretching vibrations of the aromatic ring and the methyl/methylene groups would appear around 3100-2850 cm⁻¹. Strong C-O stretching bands for the alcohol and the methoxy ether would be observed in the 1250-1000 cm⁻¹ region. Aromatic C=N and C=C stretching vibrations of the pyrimidine ring would be visible in the 1600-1400 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry analysis would confirm the molecular weight of the compound. Under electrospray ionization (ESI) in positive mode, the molecule would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 141.1.
Synthesis and Reactivity
This compound is typically synthesized from readily available pyrimidine precursors. A plausible synthetic route involves the reduction of a corresponding carboxylic acid ester or aldehyde at the 4-position of the 2-methoxypyrimidine ring.
Illustrative Synthetic Protocol
While a specific, detailed protocol for the synthesis of this compound is not widely published in peer-reviewed literature, a general approach based on the synthesis of analogous compounds can be proposed. For instance, the reduction of a methyl or ethyl ester of 2-methoxypyrimidine-4-carboxylic acid using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF) would yield the desired product.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous THF.
-
Addition of Ester: Dissolve the 2-methoxypyrimidine-4-carboxylic acid ester in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Isolation: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Caption: General workflow for the synthesis of this compound.
Reactivity Profile
The reactivity of this compound is dictated by its key functional groups:
-
Hydroxymethyl Group: The primary alcohol is susceptible to oxidation to form the corresponding aldehyde or carboxylic acid. It can also be converted to a good leaving group (e.g., tosylate or mesylate) or halogenated to facilitate nucleophilic substitution reactions.
-
Methoxy Group: The methoxy group at the 2-position of the pyrimidine ring is generally stable but can be cleaved under harsh acidic conditions. It also influences the regioselectivity of electrophilic aromatic substitution on the pyrimidine ring.
-
Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring can be protonated or alkylated. The ring itself can participate in various coupling reactions, further expanding its synthetic utility.
Applications in Drug Discovery and Development
The primary application of this compound is as a crucial intermediate in the synthesis of pharmaceutical compounds.[2][3] Its structure is particularly valuable in the development of kinase inhibitors for cancer therapy.[3] The hydroxymethyl group provides a convenient handle for elaboration into more complex side chains that can interact with the active site of target kinases.
Role in Kinase Inhibitor Synthesis
The pyrimidine scaffold is a well-established core structure in a multitude of approved kinase inhibitors. The strategic functionalization of this ring system is critical for achieving high potency and selectivity against specific kinase targets. This compound serves as a versatile starting material for introducing diversity at the 4-position of the pyrimidine ring, a region often crucial for modulating kinase activity.
For example, the hydroxyl group can be converted to an amine, which can then be coupled with other fragments to build the final inhibitor. This approach has been utilized in the development of inhibitors for various kinases, including Janus kinases (JAKs), which are implicated in inflammatory diseases and cancers.
Caption: Logical workflow for the application of this compound in kinase inhibitor synthesis.
Fragment-Based Drug Discovery
Due to its favorable solubility and stability properties, this compound is also employed in fragment-based drug discovery (FBDD).[2] In this approach, small, low-molecular-weight compounds (fragments) are screened for weak binding to a biological target. Promising fragments are then elaborated or combined to generate more potent lead compounds. The pyrimidine core of this compound provides a robust scaffold for such fragment evolution.
Handling, Storage, and Stability
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is recommended to store the compound at 2-8°C to ensure its long-term stability.[2] While generally stable, hydroxymethylpyrimidines can be susceptible to oxidation over time, especially if not stored properly.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, with a significant role in the development of novel therapeutics. Its well-defined structure and predictable reactivity make it an attractive starting material for medicinal chemists. A thorough understanding of its chemical properties, spectroscopic characteristics, and synthetic applications is essential for its effective utilization in the design and synthesis of next-generation drug candidates, particularly in the ever-evolving field of kinase inhibitor research.
References
- 1. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20160096848A1 - Selective inhibitors for protein kinases and pharmaceutical composition and use thereof - Google Patents [patents.google.com]
- 3. This compound [myskinrecipes.com]
(2-Methoxypyrimidin-4-YL)methanol CAS number and molecular weight
An In-depth Technical Guide to (2-Methoxypyrimidin-4-YL)methanol for Researchers and Drug Development Professionals
Abstract
This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical research. Its unique structural features, combining a reactive hydroxymethyl group with a methoxy-substituted pyrimidine core, make it a valuable intermediate for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications, with a particular focus on its role in the development of targeted therapeutics such as kinase inhibitors. Detailed protocols and conceptual diagrams are presented to offer both theoretical understanding and practical insights for laboratory applications.
Core Chemical and Physical Properties
This compound is a stable, solid reagent under standard conditions. Its key identifiers and physicochemical properties are summarized below, providing a foundational dataset for experimental design and computational modeling.
| Property | Value | Source |
| CAS Number | 38696-25-2 | [1][2] |
| Molecular Formula | C₆H₈N₂O₂ | [2] |
| Molecular Weight | 140.14 g/mol | [2] |
| MDL Number | MFCD18642499 | [2] |
| Predicted Boiling Point | 304.0 ± 34.0 °C | [2] |
| Predicted Density | 1.232 ± 0.06 g/cm³ | [2] |
| Storage Conditions | 2-8°C | [2] |
Synthesis and Mechanism
The primary route for synthesizing this compound involves the selective reduction of a carbonyl group at the 4-position of the pyrimidine ring. A common and effective precursor is 2-methoxypyrimidine-4-carbaldehyde or its corresponding ester derivative.
Synthetic Rationale
The choice of reducing agent is critical to ensure the selective reduction of the aldehyde or ester to an alcohol without affecting the aromatic pyrimidine ring. Strong, unselective hydrides like Lithium Aluminum Hydride (LiAlH₄) can sometimes lead to over-reduction or reaction with the pyrimidine ring itself, although they are used for reducing pyrimidine esters to the corresponding alcohols.[3][4] A milder reducing agent, such as Sodium Borohydride (NaBH₄), is often preferred for its chemoselectivity, especially when reducing aldehydes in the presence of other potentially reactive functional groups. The methoxy group at the 2-position is an electron-donating group, which helps to stabilize the pyrimidine ring against reduction.
Experimental Workflow: Reduction of 2-methoxypyrimidine-4-carbaldehyde
The following diagram illustrates a typical laboratory workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Detailed Protocol
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 2-methoxypyrimidine-4-carbaldehyde in anhydrous methanol.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with stirring.
-
Reduction: Add Sodium Borohydride (NaBH₄, 1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the mixture back to 0°C and slowly add acetone to quench any excess NaBH₄.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Extraction: Redissolve the residue in ethyl acetate and water. Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate. Purify the resulting crude product by flash column chromatography on silica gel to yield pure this compound.
Applications in Drug Discovery and Agrochemicals
This compound serves as a crucial intermediate in synthesizing biologically active molecules due to its favorable properties.
-
Kinase Inhibitors: It is a key intermediate in the synthesis of various kinase inhibitors for cancer therapy.[2] The hydroxymethyl group provides a convenient handle for further functionalization, allowing medicinal chemists to build more complex molecules designed to fit into the ATP-binding pocket of specific kinases.
-
Fragment-Based Drug Discovery (FBDD): Its favorable solubility and stability make it an excellent fragment for FBDD campaigns.[2] Researchers can screen it against biological targets and then elaborate its structure to develop potent lead compounds.
-
Agrochemicals: The pyrimidine scaffold is prevalent in many pesticides and herbicides. This compound is used in the design of new agrochemicals, where its structure can enhance binding affinity to biological targets in pests or weeds.[2]
The diagram below illustrates a conceptual pathway where a kinase inhibitor, potentially synthesized from this intermediate, would function.
Caption: Inhibition of a kinase signaling pathway.
Conclusion
This compound is a high-value chemical intermediate with significant utility in pharmaceutical and agrochemical development. Its straightforward synthesis and versatile reactivity provide a robust platform for creating novel molecules with potent biological activities. This guide has outlined its core properties and provided a practical framework for its synthesis and application, underscoring its importance for professionals in drug discovery and chemical research.
References
An In-depth Technical Guide to the Synthesis of (2-Methoxypyrimidin-4-YL)methanol from Pyrimidine Precursors
Abstract
(2-Methoxypyrimidin-4-YL)methanol is a key building block in contemporary medicinal chemistry, featuring prominently in the synthesis of a diverse array of pharmacologically active agents. This technical guide provides a comprehensive overview of robust and efficient synthetic strategies for the preparation of this valuable intermediate from readily accessible pyrimidine precursors. Two primary and validated synthetic routes are discussed in detail: the direct reduction of functionalized 2-methoxypyrimidines and a two-step approach involving nucleophilic substitution of a chlorinated pyrimidine intermediate. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven experimental protocols. The causality behind experimental choices is elucidated, and all protocols are designed to be self-validating systems.
Introduction
The pyrimidine scaffold is a cornerstone in the architecture of numerous biologically active molecules, including several approved drugs. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. This compound has emerged as a particularly useful intermediate due to the presence of a reactive primary alcohol for further elaboration and a 2-methoxy group that can influence the electronic properties of the pyrimidine ring and participate in key binding interactions. A thorough understanding of its synthesis is therefore of paramount importance for the efficient and scalable production of next-generation therapeutics.
This guide will explore two divergent and reliable synthetic strategies, providing a comparative analysis to aid in the selection of the most appropriate route based on available starting materials, scalability, and desired purity.
Comparative Overview of Synthetic Strategies
Two principal strategies for the synthesis of this compound have been identified and validated. The first relies on the reduction of a C4-functionalized 2-methoxypyrimidine, while the second employs a nucleophilic aromatic substitution (SNAr) approach.
| Parameter | Strategy 1: Reduction of C4-Functionalized Precursor | Strategy 2: Nucleophilic Substitution of 2-Chloropyrimidine |
| Starting Material | 2-Methoxypyrimidine-4-carboxylic acid or 2-Methoxypyrimidine-4-carbaldehyde | (2-Chloropyrimidin-4-yl)methanol |
| Key Transformation | Reduction of a carboxylic acid or aldehyde | Nucleophilic aromatic substitution (SNAr) |
| Number of Steps | 1 | 2 (synthesis of chloro-intermediate and methoxylation) |
| Key Reagents | LiAlH₄, BH₃·THF, or NaBH₄ | Sodium methoxide |
| Advantages | Direct, potentially higher atom economy | Milder conditions for the final step, avoids highly reactive hydrides |
| Challenges | Requires careful handling of reactive reducing agents | Potential for side reactions during chlorination of the precursor |
Strategy 1: Reduction of C4-Functionalized 2-Methoxypyrimidine Precursors
This strategy offers a direct and efficient route to the target molecule. The choice of the specific C4-functionalized precursor, either a carboxylic acid or an aldehyde, will dictate the selection of the appropriate reducing agent.
Pathway 1A: Reduction of 2-Methoxypyrimidine-4-carboxylic acid
The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. For this pathway, potent hydride donors like Lithium Aluminum Hydride (LiAlH₄) or borane complexes are required.[1][2]
-
Reducing Agent: LiAlH₄ is a powerful, non-selective reducing agent capable of reducing a wide range of functional groups, including carboxylic acids.[2] Borane complexes, such as BH₃·THF, offer a milder alternative that can exhibit greater chemoselectivity for carboxylic acids in the presence of other reducible functional groups.[3][4]
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential for LiAlH₄ and borane reductions to prevent their violent reaction with protic solvents.
-
Work-up: A careful aqueous work-up is crucial to quench the excess reducing agent and hydrolyze the resulting aluminum or borate complexes to liberate the desired alcohol.
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition of Substrate: A solution of 2-methoxypyrimidine-4-carboxylic acid (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water (Fieser work-up).
-
Isolation: The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Pathway 1B: Reduction of 2-Methoxypyrimidine-4-carbaldehyde
The reduction of an aldehyde to a primary alcohol is a more straightforward transformation that can be achieved with milder reducing agents like sodium borohydride (NaBH₄).[5][6]
-
Reducing Agent: Sodium borohydride is a chemoselective reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards esters and carboxylic acids under standard conditions.[5][6] This selectivity and its stability in protic solvents like methanol or ethanol make it a convenient and safer alternative to LiAlH₄.
-
Solvent: Protic solvents such as methanol or ethanol are commonly used for NaBH₄ reductions.
-
Work-up: The work-up is typically simpler than for LiAlH₄ reductions, often involving quenching with a weak acid or water.
-
Preparation: A round-bottom flask is charged with a solution of 2-methoxypyrimidine-4-carbaldehyde (1.0 equivalent) in methanol.
-
Addition of Reducing Agent: The solution is cooled to 0 °C, and sodium borohydride (1.1 equivalents) is added portion-wise, maintaining the temperature below 10 °C.
-
Reaction: The reaction mixture is stirred at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: The reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Isolation: The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification: Purification can be achieved by column chromatography on silica gel.
Strategy 2: Nucleophilic Aromatic Substitution of a 2-Chloropyrimidine Precursor
This two-step strategy involves the initial preparation of a chlorinated intermediate, (2-chloropyrimidin-4-yl)methanol, followed by a nucleophilic aromatic substitution (SNAr) with a methoxide source.
Step 2A: Synthesis of (2-Chloropyrimidin-4-yl)methanol
This intermediate can be prepared by the reduction of 2-chloropyrimidine-4-carboxylic acid or its corresponding ester. The choice of reducing agent will depend on the starting material.
Step 2B: Methoxylation of (2-Chloropyrimidin-4-yl)methanol
The C2 and C4 positions of the pyrimidine ring are electron-deficient and thus activated towards nucleophilic attack.[7] The chlorine atom at the C2 position can be displaced by a nucleophile like methoxide.
-
Nucleophile: Sodium methoxide is a strong nucleophile and a common reagent for introducing a methoxy group via SNAr.
-
Solvent: The reaction is typically carried out in methanol, which serves as both the solvent and the source of the methoxide upon reaction with a base like sodium hydride, or by using a solution of sodium methoxide in methanol.
-
Temperature: Heating is often required to drive the SNAr reaction to completion.
-
Preparation: A solution of (2-chloropyrimidin-4-yl)methanol (1.0 equivalent) in anhydrous methanol is prepared in a round-bottom flask.
-
Addition of Nucleophile: A solution of sodium methoxide in methanol (1.5 equivalents) is added to the reaction mixture.
-
Reaction: The mixture is heated to reflux and stirred for 4-8 hours, with the progress of the reaction monitored by TLC.
-
Work-up: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate.
-
Isolation: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude this compound is purified by column chromatography.
Visualizing the Synthetic Pathways
To further elucidate the described synthetic strategies, the following diagrams have been generated.
Caption: Synthetic strategies for this compound.
Caption: Workflow for LiAlH₄ reduction.
Conclusion
The synthesis of this compound can be achieved through multiple efficient pathways, with the optimal choice depending on the specific requirements of the researcher, including precursor availability, scale, and safety considerations. The direct reduction of 2-methoxypyrimidine-4-carboxylic acid or its corresponding aldehyde offers a concise route, while the nucleophilic substitution of a 2-chloro precursor provides a reliable alternative. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and successfully synthesize this valuable building block for their drug discovery and development endeavors.
References
- 1. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Khan Academy [khanacademy.org]
- 4. Borane Reagents [organic-chemistry.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Technical Guide to the Spectroscopic Characterization of (2-Methoxypyrimidin-4-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the expected spectroscopic data for the novel heterocyclic compound, (2-Methoxypyrimidin-4-YL)methanol. In the dynamic landscape of medicinal chemistry and drug discovery, the unambiguous structural elucidation of new molecular entities is paramount. This document serves as a comprehensive technical resource, detailing the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By grounding our analysis in the fundamental principles of spectroscopy and drawing parallels with related structures, we offer a robust framework for the characterization of this and similar pyrimidine derivatives.
Molecular Structure and Key Features
This compound, with the chemical formula C₆H₈N₂O₂, is a substituted pyrimidine. The pyrimidine ring is a core scaffold in numerous biologically active molecules, including nucleobases.[1] This particular derivative features a methoxy group at the 2-position and a hydroxymethyl group at the 4-position. These functional groups are expected to impart distinct and identifiable signatures in various spectroscopic analyses.
Figure 1: Molecular structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data for a novel compound like this compound is crucial for reproducibility and accurate interpretation.
Figure 2: Standard workflow for NMR data acquisition.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronic effects of the heterocyclic ring and the substituents.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-6 (pyrimidine ring) | 8.5 - 8.7 | Doublet (d) | ~5.0 | 1H |
| H-5 (pyrimidine ring) | 7.2 - 7.4 | Doublet (d) | ~5.0 | 1H |
| -CH₂OH (hydroxymethyl) | 4.6 - 4.8 | Singlet (s) or Doublet (d) if coupled to -OH | - (or ~5-7 if coupled) | 2H |
| -CH₂OH (hydroxyl) | Variable (2.0 - 5.0) | Broad Singlet (br s) | - | 1H |
| -OCH₃ (methoxy) | 3.9 - 4.1 | Singlet (s) | - | 3H |
Rationale for Predictions:
-
Aromatic Protons (H-6 and H-5): The pyrimidine ring protons are in a heteroaromatic system, leading to deshielding and downfield chemical shifts. The electron-withdrawing nature of the nitrogen atoms significantly influences their position. The expected doublet splitting is due to coupling between H-6 and H-5.
-
Hydroxymethyl Protons (-CH₂OH): These protons are attached to a carbon adjacent to both the aromatic ring and an oxygen atom, placing them in the 4.6-4.8 ppm range. The multiplicity will depend on the rate of exchange of the hydroxyl proton. In many cases, this exchange is rapid, leading to a singlet.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It typically appears as a broad singlet.
-
Methoxy Protons (-OCH₃): The protons of the methoxy group are shielded by the adjacent oxygen and are expected to appear as a sharp singlet in the 3.9-4.1 ppm region.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (pyrimidine ring) | 165 - 170 |
| C-4 (pyrimidine ring) | 160 - 165 |
| C-6 (pyrimidine ring) | 155 - 160 |
| C-5 (pyrimidine ring) | 115 - 120 |
| -C H₂OH (hydroxymethyl) | 60 - 65 |
| -OC H₃ (methoxy) | 53 - 58 |
Rationale for Predictions:
-
Pyrimidine Ring Carbons: The carbon atoms in the pyrimidine ring exhibit a wide range of chemical shifts due to the influence of the nitrogen atoms and substituents. C-2 and C-4, being directly attached to nitrogen and oxygen/carbon substituents, are the most deshielded.
-
Hydroxymethyl Carbon (-CH₂OH): This sp³-hybridized carbon, attached to an oxygen, will appear in the typical range for such carbons.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group is also in a predictable region, slightly downfield due to the attached oxygen.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Data Acquisition
Figure 3: Workflow for Attenuated Total Reflectance (ATR) FTIR data acquisition.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3200 - 3600 | O-H stretch | Alcohol (-OH) | Strong, Broad |
| 2850 - 3000 | C-H stretch | sp³ C-H (methoxy, hydroxymethyl) | Medium |
| 3000 - 3100 | C-H stretch | sp² C-H (aromatic) | Weak to Medium |
| 1550 - 1650 | C=N, C=C stretch | Pyrimidine ring | Medium to Strong |
| 1400 - 1500 | C-H bend | -CH₂-, -CH₃ | Medium |
| 1200 - 1300 | C-O stretch | Aryl ether (-O-CH₃) | Strong |
| 1000 - 1100 | C-O stretch | Alcohol (-CH₂-OH) | Strong |
Rationale for Predictions:
-
O-H Stretch: The hydroxyl group will give rise to a characteristic broad and strong absorption band in the 3200-3600 cm⁻¹ region due to hydrogen bonding.
-
C-H Stretches: The spectrum will contain contributions from both sp³-hybridized carbons (methoxy and hydroxymethyl groups) and sp²-hybridized carbons (pyrimidine ring).
-
Ring Vibrations: The C=N and C=C stretching vibrations of the pyrimidine ring will appear in the 1550-1650 cm⁻¹ region.
-
C-O Stretches: Strong absorptions corresponding to the C-O stretching of the aryl ether and the primary alcohol are expected in the fingerprint region.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental formula. Fragmentation patterns can also offer valuable structural information.
Experimental Protocol: MS Data Acquisition
Figure 4: Simplified workflow for Electrospray Ionization (ESI) Mass Spectrometry.
Predicted Mass Spectrometry Data
For this compound (C₆H₈N₂O₂), the exact mass is 140.0586 g/mol .
| m/z (Mass-to-Charge Ratio) | Proposed Ion | Notes |
| 141.0664 | [M+H]⁺ | The protonated molecular ion, likely the base peak in ESI-MS. |
| 163.0483 | [M+Na]⁺ | A common adduct observed in ESI-MS. |
| 123.0558 | [M+H - H₂O]⁺ | Loss of a water molecule from the protonated molecular ion. |
| 110.0405 | [M+H - CH₂O]⁺ | Loss of formaldehyde from the hydroxymethyl group. |
| 109.0456 | [M+H - CH₃OH]⁺ | Loss of methanol. |
Rationale for Predictions:
-
Molecular Ion: In a soft ionization technique like ESI, the protonated molecular ion [M+H]⁺ is expected to be prominent. High-resolution mass spectrometry can confirm the elemental composition.
-
Fragmentation: The fragmentation of the molecular ion is expected to proceed through the loss of stable neutral molecules. The loss of water from the alcohol functionality is a common fragmentation pathway. The hydroxymethyl and methoxy groups can also be lost.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented NMR, IR, and MS data are based on established principles and data from analogous structures. This information serves as a valuable resource for researchers in the synthesis, identification, and application of this and related pyrimidine derivatives. The provided protocols and rationale behind the spectral interpretations are intended to empower scientists in their research and development endeavors, ensuring a high degree of scientific integrity and trustworthiness in their findings.
References
A Technical Guide to the Biological Activity Screening of (2-Methoxypyrimidin-4-YL)methanol Derivatives
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrimidine ring is a fundamental heterocyclic structure and a cornerstone in the world of medicinal chemistry. As an essential component of the nucleobases uracil, thymine, and cytosine, it is integral to the very blueprint of life, DNA and RNA.[1] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" for the design and development of novel therapeutic agents. A vast body of research has demonstrated that derivatives of pyrimidine exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4]
This technical guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the biological activity screening of a specific class of pyrimidine derivatives based on the (2-Methoxypyrimidin-4-YL)methanol core. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols for key biological assays, and discuss the interpretation of the resulting data. This guide is structured to provide a comprehensive framework for the systematic evaluation of these promising compounds.
The Core Molecule: this compound and its Synthetic Potential
The starting point for our investigation is this compound. This molecule serves as a versatile scaffold for the synthesis of a library of derivatives. The hydroxyl group at the 4-position offers a prime site for chemical modification, allowing for the introduction of a wide variety of functional groups through reactions such as esterification, etherification, or substitution. This chemical tractability enables the systematic exploration of the structure-activity relationship (SAR), a critical aspect of drug discovery that links the chemical structure of a compound to its biological activity.[5][6]
A general synthetic approach to generate a library of derivatives would involve the reaction of this compound with a range of acyl chlorides, alkyl halides, or other electrophilic reagents to produce a diverse set of esters, ethers, and other analogues. Each of these new molecules can then be subjected to the biological screening assays detailed below.
Anticancer Activity Screening: Targeting Uncontrolled Cell Proliferation
Many pyrimidine derivatives have been identified as potent anticancer agents, often by targeting the kinase domains of proteins involved in cell cycle regulation and signal transduction, such as the Epidermal Growth Factor Receptor (EGFR).[7][8][9] A primary and robust method for assessing the cytotoxic effects of new chemical entities on cancer cells is the MTT assay.
The MTT Assay: A Measure of Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[11] The concentration of the formazan, which is determined spectrophotometrically after solubilization, is directly proportional to the number of living cells. A reduction in formazan production in treated cells compared to untreated controls indicates a loss of cell viability.
Experimental Protocol: MTT Assay for Anticancer Screening
1. Cell Culture and Seeding:
- Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
- Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[12]
2. Compound Treatment:
- Prepare stock solutions of the this compound derivatives in dimethyl sulfoxide (DMSO).
- Perform serial dilutions of the stock solutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
- Remove the old media from the cell plates and add 100 µL of the media containing the test compounds. Include a vehicle control (media with DMSO) and a positive control (a known anticancer drug like Doxorubicin).
- Incubate the plates for 48-72 hours.
3. MTT Addition and Formazan Solubilization:
- After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
- Incubate for another 4 hours at 37°C.
- Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
4. Data Acquisition and Analysis:
- Shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[11]
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
- Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Anticancer Activity
| Derivative | Target Cell Line | Incubation Time (h) | IC50 (µM) |
| Compound A | MCF-7 | 48 | 15.2 |
| Compound B | A549 | 48 | 25.8 |
| Compound C | HCT-116 | 48 | 12.5 |
| Doxorubicin | MCF-7 | 48 | 0.8 |
Anticipated Mechanism of Action and Signaling Pathway
Pyrimidine derivatives often exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[13] A key target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that, upon activation, initiates a cascade of downstream signaling events through pathways like the MAPK and PI3K/Akt pathways, ultimately leading to cell growth and division. By blocking the ATP-binding site of EGFR, pyrimidine-based inhibitors can halt this signaling cascade and induce apoptosis in cancer cells.
Caption: EGFR signaling pathway and its inhibition.
Antimicrobial Activity Screening: Combating Pathogenic Microbes
The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of new antimicrobial agents.[1] Pyrimidine derivatives have shown promise in this area, and a fundamental method for screening for antibacterial activity is the agar disk diffusion test, also known as the Kirby-Bauer test.
The Agar Disk Diffusion (Kirby-Bauer) Test
This method assesses the susceptibility of bacteria to a particular antimicrobial agent.[14] A paper disk impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a specific bacterium. The compound diffuses from the disk into the agar. If the compound is effective at inhibiting bacterial growth, a clear circular area, known as the zone of inhibition, will appear around the disk. The diameter of this zone is proportional to the susceptibility of the bacterium to the compound.[15]
Experimental Protocol: Agar Disk Diffusion Assay
1. Preparation of Bacterial Inoculum:
- Select relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
- Inoculate a few colonies of the test bacterium into a tube of sterile saline.
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[16]
2. Inoculation of Agar Plates:
- Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
- Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[14]
3. Application of Test Compounds:
- Sterilize paper disks (6 mm in diameter) and impregnate them with a known concentration of the this compound derivatives dissolved in a suitable solvent (e.g., DMSO). Allow the solvent to evaporate completely.
- Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plates.
- Gently press the disks to ensure complete contact with the agar.
- Include a negative control disk (impregnated with the solvent only) and a positive control disk (containing a standard antibiotic like ampicillin).
4. Incubation and Measurement:
- Invert the plates and incubate them at 37°C for 18-24 hours.[16]
- After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers.
Data Presentation: Antimicrobial Activity
| Derivative | Bacterial Strain | Zone of Inhibition (mm) |
| Compound D | S. aureus | 15 |
| Compound E | E. coli | 12 |
| Ampicillin | S. aureus | 25 |
| Ampicillin | E. coli | 22 |
Anticipated Mechanism of Action
The antimicrobial action of pyrimidine derivatives can be diverse. Some may interfere with nucleic acid synthesis, given the structural similarity of the pyrimidine core to nucleobases. Others may inhibit essential bacterial enzymes, such as dihydrofolate reductase, which is crucial for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of purines, pyrimidines, and several amino acids.[1]
Caption: Workflow for the agar disk diffusion assay.
Anti-inflammatory Activity Screening: Modulating the Inflammatory Response
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases. Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Pyrimidine derivatives have also been investigated as potential anti-inflammatory agents through COX inhibition.[7]
COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme. The assay typically monitors the peroxidase activity of COX-2, which can be detected colorimetrically or fluorometrically.[3][17] A reduction in the signal in the presence of the test compound indicates inhibition of COX-2 activity.
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening
1. Reagent Preparation:
- Reconstitute purified COX-2 enzyme in the provided assay buffer.
- Prepare a reaction mix containing the assay buffer, a heme cofactor, and a fluorogenic substrate (e.g., Amplex Red).[18]
- Prepare a solution of arachidonic acid, the substrate for the cyclooxygenase reaction.
2. Assay Procedure:
- In a 96-well black plate, add the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known COX-2 inhibitor like celecoxib).[3]
- Add the COX-2 enzyme to all wells except the background control wells.
- Add the reaction mix to all wells.
- Initiate the reaction by adding the arachidonic acid solution to all wells.
3. Data Acquisition and Analysis:
- Immediately measure the fluorescence kinetically for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[3]
- Calculate the rate of the reaction (slope of the kinetic curve) for each well.
- Determine the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control.
- Plot the percentage of inhibition against the compound concentration and calculate the IC50 value.
Data Presentation: Anti-inflammatory Activity
| Derivative | Target Enzyme | IC50 (µM) |
| Compound F | COX-2 | 5.6 |
| Compound G | COX-2 | 8.2 |
| Celecoxib | COX-2 | 0.1 |
Anticipated Mechanism of Action and Signaling Pathway
The primary anti-inflammatory mechanism for many pyrimidine derivatives is the inhibition of the COX-2 enzyme. COX-2 is responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is a precursor for the synthesis of various prostaglandins that mediate inflammation, pain, and fever.[7] By blocking the active site of COX-2, these compounds prevent the production of prostaglandins, thereby reducing the inflammatory response.
Caption: The COX-2 pathway and its inhibition.
Conclusion and Future Directions
This technical guide provides a foundational framework for the systematic biological activity screening of this compound derivatives. The protocols detailed herein for anticancer, antimicrobial, and anti-inflammatory assays are robust, well-established, and amenable to high-throughput screening. The successful identification of "hit" compounds from these primary screens should be followed by more in-depth secondary assays to further characterize their biological activity, including mechanism of action studies, selectivity profiling, and in vivo efficacy studies. The versatility of the pyrimidine scaffold, coupled with a rigorous and systematic screening cascade, holds significant promise for the discovery of novel therapeutic agents.
References
- 1. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Protocols in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 6. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. jrasb.com [jrasb.com]
- 9. benchchem.com [benchchem.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. atcc.org [atcc.org]
- 13. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 14. hardydiagnostics.com [hardydiagnostics.com]
- 15. asm.org [asm.org]
- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. bpsbioscience.com [bpsbioscience.com]
An In-Depth Technical Guide to the Discovery and Development of Novel Pyrimidine Derivatives in Medicinal Chemistry
Foreword: The Enduring Legacy of a Privileged Scaffold
In the landscape of medicinal chemistry, few heterocyclic structures command the same level of respect and utility as the pyrimidine nucleus.[1][2] This six-membered aromatic ring, with its two nitrogen atoms at positions 1 and 3, is a fundamental component of life itself, forming the backbone of nucleobases like cytosine, thymine, and uracil.[2][3] This inherent biological significance makes the pyrimidine scaffold a "privileged" starting point in drug discovery. Its unique physicochemical properties, including the capacity for hydrogen bonding and π-π stacking, allow it to interact with a vast array of biological targets with high specificity and affinity.[2][3]
From pioneering anticancer agents like 5-Fluorouracil to modern targeted therapies, pyrimidine derivatives have consistently proven their worth in the clinic.[1][3] This guide is designed for researchers, scientists, and drug development professionals, providing not just a roadmap but the underlying scientific rationale for the discovery and development of novel pyrimidine-based therapeutics. We will journey from initial concept to preclinical validation, exploring the causality behind experimental choices and embracing the iterative, multidisciplinary nature of modern drug discovery.
Chapter 1: The Drug Discovery Workflow: A Strategic Overview
The path from a promising chemical scaffold to a clinically approved drug is a complex, multi-stage process. Understanding this workflow is critical for efficient and successful drug development. The process is not strictly linear; it is an iterative cycle of design, synthesis, testing, and analysis, where insights from each stage inform the next.
Caption: A generalized workflow for pyrimidine-based drug discovery.
Chapter 2: Design and Synthesis of Pyrimidine Derivatives
The journey begins with the strategic design and synthesis of a library of novel pyrimidine compounds. The choice of synthetic route is critical, dictated by the desired substitution patterns and the need for efficiency and scalability.[3]
Foundational Synthetic Strategies: The Biginelli Reaction
One of the most robust and versatile methods for creating the pyrimidine core is the Biginelli reaction.[4][5] This one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) provides direct access to dihydropyrimidinones, which can be further modified.[4][5][6]
Causality of Choice: The Biginelli reaction is favored in early-stage discovery for its operational simplicity and the ability to generate diverse products by varying the three core components. This allows for the rapid creation of a chemical library to explore the structure-activity relationship (SAR).
Caption: Core components of the Biginelli multicomponent reaction.
Experimental Protocol: Classical Biginelli Reaction [7]
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine the aryl aldehyde (10 mmol), β-ketoester (e.g., ethyl acetoacetate, 10 mmol), and urea (15 mmol).
-
Solvent & Catalyst: Add ethanol (30 mL) as the solvent, followed by a catalytic amount of concentrated hydrochloric acid (0.5 mL).
-
Reaction: Heat the mixture to reflux (approximately 78-80°C) for 3-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath to facilitate product precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry. The product can be further purified by recrystallization from ethanol if necessary.
Alternative Synthetic Routes: The Hantzsch Reaction Analogy
While not directly for pyrimidines, the Hantzsch dihydropyridine synthesis offers a powerful conceptual parallel for multicomponent reactions in heterocyclic chemistry.[8][9][10] It involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[10] The principles of one-pot cyclocondensation are directly applicable and inspire variations in pyrimidine synthesis.
Chapter 3: Biological Evaluation and Screening
Once a library of pyrimidine derivatives is synthesized, the next critical phase is to assess their biological activity. This is typically achieved through a tiered screening process, starting with high-throughput in vitro assays to identify "hits."
Primary Screening: Cell Viability Assays (MTT Assay)
A fundamental first step, particularly in anticancer drug discovery, is to determine a compound's effect on cell viability. The MTT assay is a colorimetric method that serves as a reliable indicator of cellular metabolic activity, which correlates with cell viability.[11][12][13]
Principle of the Assay: Metabolically active, viable cells possess NAD(P)H-dependent oxidoreductase enzymes. These enzymes reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[11][12] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance of the solubilized crystals.[12][14]
Experimental Protocol: MTT Cell Viability Assay [11][14][15]
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the synthesized pyrimidine derivatives in culture medium. Replace the old medium with the compound-containing medium and incubate for a specified period (e.g., 48-72 hours).[15]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of approximately 0.5 mg/mL.[11][14]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or a specialized solubilization solution, to each well to dissolve the formazan crystals.[15]
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[11][12]
Target-Specific Assays: Kinase Inhibition
Many pyrimidine derivatives exert their therapeutic effects by inhibiting protein kinases, enzymes that play crucial roles in cell signaling pathways often dysregulated in cancer.[16][17] For example, the Epidermal Growth Factor Receptor (EGFR) is a well-established target in oncology.[18]
The EGFR Signaling Pathway: EGFR activation triggers a cascade of downstream signaling, primarily through the RAS-RAF-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival.[19] Pyrimidine-based inhibitors often act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its autophosphorylation, thereby shutting down these downstream signals.[][18][21]
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.
Chapter 4: Lead Optimization and a Case Study
The "hits" identified from primary screening rarely possess all the desired properties of a drug. The next phase, lead optimization, is an iterative process of refining the chemical structure to improve potency, selectivity, and pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity).
Structure-Activity Relationship (SAR)
SAR studies are the cornerstone of lead optimization. By systematically modifying the pyrimidine scaffold at different positions (e.g., N¹, C-2, C-4, C-5) and observing the effect on biological activity, chemists can build a model of which functional groups are essential for target engagement.[3]
Data Presentation: SAR Table
The results of SAR studies are often summarized in tables to clearly visualize the impact of structural changes on potency (e.g., IC₅₀ values).
| Compound ID | R¹ Group | R² Group | Target Kinase IC₅₀ (nM) |
| PYR-001 | -H | -Cl | 250 |
| PYR-002 | -CH₃ | -Cl | 150 |
| PYR-003 | -H | -OCH₃ | 800 |
| PYR-004 | -CH₃ | -OCH₃ | 450 |
| PYR-005 | -CH₃ | -NH₂ | 25 |
This is representative data for illustrative purposes.
Causality of Analysis: From the table, we can deduce that a methyl group at R¹ is generally favorable over a hydrogen. More significantly, an amino group at R² dramatically increases potency compared to chloro or methoxy groups, identifying PYR-005 as a promising lead for further development.
Case Study: Imatinib (Gleevec®)
The development of Imatinib is a landmark achievement in rational drug design and a testament to the power of targeting a specific molecular driver of cancer.[22] It was designed to inhibit the BCR-ABL tyrosine kinase, the product of the Philadelphia chromosome translocation that causes Chronic Myeloid Leukemia (CML).[22][23]
The starting point for Imatinib was a 2-phenylaminopyrimidine scaffold.[22] Through extensive medicinal chemistry efforts, this lead compound was optimized for potency and selectivity against the BCR-ABL kinase, ultimately leading to the revolutionary drug that transformed a fatal leukemia into a manageable condition.[22][24][25]
Chapter 5: Future Perspectives
The field of pyrimidine chemistry continues to evolve. Modern approaches, including the use of AI and machine learning for predictive modeling, sustainable "green" synthesis methods, and the development of pyrimidine-based PROTACs (PROteolysis TArgeting Chimeras), are opening new frontiers.[3] The versatility and proven track record of the pyrimidine scaffold ensure its continued prominence in the quest for novel therapeutics to address unmet medical needs.[2][26]
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ijsat.org [ijsat.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT (Assay protocol [protocols.io]
- 16. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 17. researchgate.net [researchgate.net]
- 18. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ClinPGx [clinpgx.org]
- 21. scispace.com [scispace.com]
- 22. benchchem.com [benchchem.com]
- 23. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Imatinib - Wikipedia [en.wikipedia.org]
- 25. How Gleevec Transformed Leukemia Treatment - NCI [cancer.gov]
- 26. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and Degradation Pathways of (2-Methoxypyrimidin-4-YL)methanol: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the chemical stability and potential degradation pathways of (2-Methoxypyrimidin-4-YL)methanol, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a predictive examination of the molecule's behavior under various stress conditions. By elucidating the likely mechanisms of hydrolysis, oxidation, and photodegradation, this guide aims to inform the development of robust stability-indicating analytical methods and guide formulation strategies to ensure product quality and therapeutic efficacy. Detailed experimental protocols for conducting forced degradation studies are also provided, underpinned by the principles of scientific integrity and self-validation.
Introduction: The Chemical Landscape of this compound
This compound is a heterocyclic compound featuring a pyrimidine core, a methoxy substituent at the 2-position, and a hydroxymethyl group at the 4-position. The interplay of these functional groups dictates its chemical reactivity and, consequently, its stability profile. The electron-withdrawing nature of the pyrimidine ring, coupled with the electron-donating methoxy group and the reactive hydroxymethyl moiety, creates a molecule with several potential sites for degradation.
A thorough understanding of the degradation pathways is paramount in drug development to identify and control potential impurities that may arise during manufacturing, storage, and administration.[1][2][3][4] Forced degradation studies are instrumental in this endeavor, providing a predictive snapshot of the degradation products that might be encountered over the shelf-life of a drug substance or product.[1][2][3][4] This guide will explore the theoretical degradation pathways of this compound and provide a framework for their experimental investigation.
Predicted Degradation Pathways
The chemical structure of this compound suggests three primary degradation pathways under stress conditions: hydrolysis, oxidation, and photolysis.
Hydrolytic Degradation: Cleavage of the Methoxy Group
The methoxy group at the 2-position of the pyrimidine ring is an ether linkage and is susceptible to cleavage under acidic and, to a lesser extent, basic conditions.[5][6][7]
Under acidic conditions , the degradation is likely to proceed via protonation of the ether oxygen, followed by nucleophilic attack by water. Given that the carbon of the methoxy group is a primary carbon, an SN2 mechanism is anticipated.[6][7] The pyrimidine ring, being electron-withdrawing, can further facilitate this process. The primary degradation product would be 2-hydroxypyrimidin-4-yl)methanol (which can exist in its tautomeric form, 4-(hydroxymethyl)pyrimidin-2(1H)-one).
Under basic conditions , direct nucleophilic attack on the methoxy carbon is less favorable. However, at elevated temperatures, base-catalyzed hydrolysis may occur, leading to the same primary degradation product.
Caption: Proposed hydrolytic degradation of this compound.
Oxidative Degradation: Targeting the Hydroxymethyl Group and Pyrimidine Ring
The this compound molecule presents two primary sites for oxidative attack: the hydroxymethyl group and the electron-rich pyrimidine ring.
The hydroxymethyl group is a primary alcohol and is readily susceptible to oxidation. Mild oxidizing agents can convert it to the corresponding aldehyde, (2-methoxypyrimidin-4-yl)carbaldehyde. Further oxidation under more strenuous conditions can lead to the formation of 2-methoxypyrimidine-4-carboxylic acid.[8]
The pyrimidine ring itself can be a target for oxidation, especially in the presence of strong oxidizing agents or reactive oxygen species.[9] This can lead to the formation of N-oxides or even ring-opened products, although the specific products are difficult to predict without experimental data.
Caption: Proposed oxidative degradation of the hydroxymethyl group.
Photodegradation: The Impact of UV and Visible Light
Pyrimidine derivatives are known to be sensitive to light, and photodegradation can lead to a variety of products.[10][11] The absorption of UV or visible light can excite the molecule to a higher energy state, from which it can undergo several reactions.
Possible photodegradation pathways include:
-
Dimerization: Formation of cyclobutane pyrimidine dimers is a common photodegradation pathway for pyrimidines, although this is more prevalent in DNA and RNA.[10]
-
Ring Opening: The excited state of the pyrimidine ring may be susceptible to cleavage, leading to various acyclic products.
-
Photo-oxidation: In the presence of oxygen, light can promote the formation of reactive oxygen species that can then oxidize the molecule, leading to products similar to those seen in oxidative degradation.
The exact nature of the photolytic degradation products is highly dependent on the wavelength of light, the solvent, and the presence of photosensitizers.
A Framework for Forced Degradation Studies
A well-designed forced degradation study is essential to experimentally verify these predicted pathways and to develop a stability-indicating analytical method.[1][2][3][4] The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[1][3]
Experimental Protocols
3.1.1. Stress Conditions
The following table outlines a typical set of stress conditions for a forced degradation study of this compound.
| Stress Condition | Reagents and Conditions | Time Points (hours) |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 2, 4, 8, 24 |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 2, 4, 8, 24 |
| Oxidation | 3% H₂O₂, Room Temperature | 2, 4, 8, 24 |
| Thermal | 80°C (Solid State) | 24, 48, 72 |
| Photolytic | ICH Q1B option 1 or 2 | As per ICH guidelines |
3.1.2. Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
For hydrolytic and oxidative studies, add the appropriate stress reagent to an aliquot of the stock solution.
-
For thermal studies, place the solid compound in a temperature-controlled oven.
-
For photolytic studies, expose the solution or solid to the light source.
-
At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for analysis.
3.1.3. Analytical Methodology
A stability-indicating HPLC method is the cornerstone of a forced degradation study. The method should be able to separate the parent compound from all its degradation products.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products absorb is recommended. A photodiode array (PDA) detector is highly beneficial for assessing peak purity.
-
Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer (LC-MS) is invaluable for the identification and structural elucidation of the degradation products.
Caption: A typical workflow for a forced degradation study.
Data Presentation and Interpretation
The results of the forced degradation study should be presented in a clear and concise manner. A summary table of the degradation products observed under each stress condition is highly recommended.
| Stress Condition | Major Degradation Product(s) | % Degradation |
| Acid Hydrolysis | (2-Hydroxypyrimidin-4-YL)methanol | To be determined |
| Base Hydrolysis | (2-Hydroxypyrimidin-4-YL)methanol | To be determined |
| Oxidation | (2-Methoxypyrimidin-4-yl)carbaldehyde, 2-Methoxypyrimidine-4-carboxylic acid | To be determined |
| Thermal | To be determined | To be determined |
| Photolytic | To be determined | To be determined |
Mass balance should be calculated to ensure that all degradation products have been accounted for. A mass balance of 95-105% is generally considered acceptable.
Conclusion
This technical guide has provided a predictive overview of the stability and degradation pathways of this compound based on its chemical structure and the known reactivity of its functional groups. The primary anticipated degradation pathways are hydrolysis of the methoxy group, oxidation of the hydroxymethyl group, and photodegradation of the pyrimidine ring. The provided framework for a forced degradation study offers a systematic approach to experimentally investigate these pathways. The insights gained from such studies are critical for the development of stable pharmaceutical products and robust analytical methods, ultimately ensuring the safety and efficacy of the final drug product.
References
- 1. sgs.com [sgs.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ether cleavage - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (2-Methoxypyrimidin-4-YL)methanol: A Detailed Laboratory-Scale Protocol
This application note provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of (2-Methoxypyrimidin-4-YL)methanol, a key intermediate in the preparation of various pharmaceutical compounds. The described methodology is based on the reduction of 2-methoxypyrimidine-4-carbaldehyde, a commercially available starting material, ensuring a straightforward and efficient synthetic route. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, explanations of experimental choices, and robust safety guidelines.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors for potential cancer therapy. Its structural features allow for diverse functionalization, making it a versatile intermediate in the development of novel therapeutic agents. The protocol detailed herein offers a reliable and scalable method for its preparation in a laboratory setting.
Synthetic Strategy: The Reduction of a Pyrimidine Aldehyde
The chosen synthetic pathway involves the reduction of the aldehyde functional group of 2-methoxypyrimidine-4-carbaldehyde. This approach is favored due to the high chemoselectivity and mild reaction conditions associated with hydride-based reducing agents, specifically sodium borohydride (NaBH₄).
Rationale for Reagent Selection:
-
Sodium Borohydride (NaBH₄): This reducing agent is selected for its excellent selectivity in reducing aldehydes and ketones to their corresponding alcohols.[1][2] Unlike more potent reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ is compatible with a wider range of functional groups and can be used in protic solvents like methanol, simplifying the experimental setup and work-up procedure.[1] The use of NaBH₄ also presents a more favorable safety profile.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 2-Methoxypyrimidine-4-carbaldehyde | ≥95% | Commercially Available |
| Sodium Borohydride (NaBH₄) | ≥98% | ACS Reagent Grade |
| Methanol (MeOH) | Anhydrous | ACS Reagent Grade |
| Ethyl Acetate (EtOAc) | ACS Reagent Grade | |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | |
| Brine (Saturated NaCl Solution) | Laboratory Prepared | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | |
| Round-bottom flask | ||
| Magnetic stirrer and stir bar | ||
| Ice bath | ||
| Separatory funnel | ||
| Rotary evaporator | ||
| Thin-Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ |
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxypyrimidine-4-carbaldehyde (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.
-
Addition of Reducing Agent: To the cooled solution, add sodium borohydride (1.1 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes).
-
Quenching: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of methanol).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel if necessary, eluting with a gradient of ethyl acetate in hexanes.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | 2-Methoxypyrimidine-4-carbaldehyde |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Stoichiometry (Aldehyde:NaBH₄) | 1.0 : 1.1 |
| Solvent | Anhydrous Methanol |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-2 hours |
| Expected Yield | >90% (based on similar reductions) |
Safety Precautions
-
Sodium Borohydride (NaBH₄): Corrosive and reacts with water to produce flammable hydrogen gas.[3] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] In case of skin contact, wash thoroughly with water.
-
Methanol (MeOH): Flammable and toxic. Avoid inhalation and skin contact.
-
2-Methoxypyrimidine-4-carbaldehyde: Handle with care, avoiding inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This application note provides a detailed and reliable protocol for the laboratory-scale synthesis of this compound. The described method, utilizing the reduction of commercially available 2-methoxypyrimidine-4-carbaldehyde with sodium borohydride, offers a high-yielding and straightforward approach to this valuable pharmaceutical intermediate. By following the outlined procedures and adhering to the specified safety precautions, researchers can confidently prepare this compound for their drug discovery and development endeavors.
References
Application of (2-Methoxypyrimidin-4-YL)methanol in the Synthesis of Potent Kinase Inhibitors
Introduction: The Privileged Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine ring is a foundational heterocyclic motif in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its prevalence is particularly notable in the field of protein kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.[2][3] Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a common driver of oncogenesis.[3] The pyrimidine scaffold serves as a versatile backbone for designing molecules that can competitively bind to the ATP-binding site of kinases, thereby inhibiting their function.[1][4] Fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, are of significant interest as they act as bioisosteres of the adenine core of ATP, allowing for potent and selective inhibition.[1][4]
This application note details the utility of (2-Methoxypyrimidin-4-YL)methanol as a key building block in the synthesis of a potent class of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. We will provide a comprehensive, step-by-step protocol for the synthesis of a representative inhibitor, discuss the rationale behind the synthetic strategy, and explore the structure-activity relationship (SAR) insights that underscore the importance of the 2-methoxypyrimidine moiety.
Strategic Importance of this compound
This compound is a valuable starting material due to its inherent functionalities that allow for straightforward chemical modifications. The primary alcohol provides a handle for conversion to a reactive electrophile, while the 2-methoxy group can influence the electronic properties of the pyrimidine ring and provide a key interaction point within the kinase active site. This strategic positioning of functional groups makes it an ideal precursor for the construction of complex heterocyclic systems.
Synthetic Workflow Overview
The overall synthetic strategy involves a two-step process:
-
Activation of the Hydroxymethyl Group: Conversion of the primary alcohol of this compound to a more reactive leaving group, such as a chloride. This transformation is crucial for the subsequent nucleophilic substitution reaction.
-
N-Alkylation of a Pyrazole Core: Reaction of the activated pyrimidine intermediate with a suitably substituted pyrazole to construct the final pyrazolo[1,5-a]pyrimidine scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. CN101115755B - Pyrazolo-pyrimidine derivatives as MGLUR2 antagonists - Google Patents [patents.google.com]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
High-throughput screening assays involving (2-Methoxypyrimidin-4-YL)methanol
An Application Guide to High-Throughput Screening of the Novel Scaffold (2-Methoxypyrimidin-4-YL)methanol
Abstract
The identification of novel chemical matter with therapeutic potential is the foundational step in modern drug discovery. Small heterocyclic molecules are a rich source of scaffolds for library development. This document provides a detailed guide for initiating a high-throughput screening (HTS) campaign for this compound, a pyrimidine-based scaffold. Given that the pyrimidine core is prevalent in a multitude of approved therapeutics, particularly kinase inhibitors, this guide will focus on robust, field-proven HTS methodologies to elucidate its biological activity.[1] We present two detailed protocols: a Homogeneous Time-Resolved Fluorescence (HTRF®) assay for identifying potential kinase inhibitors and a Fluorescence Polarization (FP) assay for screening against G-Protein Coupled Receptor (GPCR) binding. These protocols are designed to serve as a comprehensive starting point for researchers, scientists, and drug development professionals aiming to characterize this and similar novel chemical entities.
Introduction: The Rationale for Screening this compound
This compound is a substituted pyrimidine, a heterocyclic aromatic compound that forms the core of numerous biologically active molecules. Its structure is particularly noteworthy as a key intermediate in the synthesis of targeted therapeutics, especially kinase inhibitors.[1] The pyrimidine ring system is a privileged scaffold in medicinal chemistry due to its ability to form multiple hydrogen bonds and engage in critical binding interactions with protein targets.
However, the specific biological targets of this compound itself are not widely characterized. High-throughput screening (HTS) provides a powerful and efficient methodology to interrogate the activity of such a compound against a wide array of potential biological targets simultaneously.[2] By screening this scaffold against diverse and pharmacologically relevant target classes, we can rapidly identify initial "hits" that can be further optimized through medicinal chemistry into potent and selective lead compounds. This application note details the strategic selection of assays and provides step-by-step protocols for two of the most important target classes in drug discovery: protein kinases and GPCRs.[2][3]
Application Protocol I: Kinase Inhibitor Screening using HTRF®
2.1. Expertise & Rationale: Why HTRF® for Kinase Profiling?
Protein kinases are a large family of enzymes that play critical roles in cellular signal transduction; their dysregulation is a hallmark of many diseases, including cancer.[4] Consequently, they are one of the most important classes of drug targets.[5] To screen for kinase inhibitors, an ideal assay must be sensitive, robust, and resistant to interference from library compounds (e.g., fluorescence quenching or enhancement).
Homogeneous Time-Resolved Fluorescence (HTRF®) is a superior technology for this purpose.[6] It combines the principles of Fluorescence Resonance Energy Transfer (FRET) with the use of a long-lifetime lanthanide donor fluorophore.[7][8] This allows for a time-gated detection, which eliminates almost all background fluorescence from plates, media, and compounds, resulting in an exceptionally high signal-to-noise ratio.[9] The ratiometric measurement (acceptor signal / donor signal) further corrects for well-to-well variability, making the data highly robust and reproducible, which is critical for an HTS campaign.[7]
This protocol describes a universal kinase assay that detects the product of the kinase reaction—the phosphorylated substrate.
2.2. HTRF® Kinase Assay: Principle and Workflow
The assay quantifies the activity of a selected protein kinase (e.g., Src Tyrosine Kinase) by measuring the phosphorylation of a biotinylated substrate peptide. An antibody specific for the phosphorylated version of the substrate is labeled with a Europium cryptate donor (Eu3+), and Streptavidin, which binds to the biotin tag on the substrate, is coupled to an XL665 acceptor. When the kinase phosphorylates the substrate, the phospho-specific antibody binds, bringing the donor and acceptor beads into close proximity. Excitation of the donor leads to FRET and a specific emission from the acceptor, which is directly proportional to the amount of phosphorylated product.[6]
References
- 1. This compound [myskinrecipes.com]
- 2. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening for Allosteric Modulators of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. berthold.com [berthold.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR [celtarys.com]
Topic: Analytical Methods for the Quantification of (2-Methoxypyrimidin-4-YL)methanol in Biological Samples
An Application Note for Drug Development Professionals
Abstract
(2-Methoxypyrimidin-4-YL)methanol is a heterocyclic compound belonging to the pyrimidine class, a scaffold of significant interest in medicinal chemistry and drug development. The accurate quantification of such small molecules in biological matrices is a cornerstone of preclinical and clinical research, providing essential data for pharmacokinetic (PK), toxicokinetic (TK), and bioavailability studies. This application note presents two robust, validated analytical methods for the quantification of this compound. Method 1 details a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for analysis in human plasma, suitable for demanding PK applications. Method 2 describes a reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) protocol, ideal for the analysis of higher concentration samples such as bulk drug substance or simple formulations. The scientific rationale behind key methodological choices is discussed to provide researchers with a framework for adapting these protocols to their specific needs.
Introduction: The Imperative for Precise Quantification
Pyrimidine derivatives are foundational components in numerous therapeutic agents, including antiviral and anticancer drugs.[1] The development of any new chemical entity, such as this compound, requires a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. This understanding is built upon the ability to reliably measure minute concentrations of the analyte in complex biological fluids like blood, plasma, and urine.[2]
The choice of analytical technique is dictated by the specific requirements of the study. For pharmacokinetic analyses, where drug concentrations can span several orders of magnitude and fall to very low levels, the unparalleled sensitivity and selectivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) make it the gold standard.[3] Conversely, for quality control of active pharmaceutical ingredients (APIs), where concentrations are high and the matrix is clean, the robustness, cost-effectiveness, and simplicity of High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection are often preferred.[1][4]
This guide provides detailed, step-by-step protocols that are grounded in established regulatory principles, such as those outlined by the FDA and EMA, to ensure data integrity and reliability.[5][6]
Pre-Analytical Considerations: Safeguarding Sample Integrity
The most sophisticated analytical method will fail if the integrity of the biological sample is compromised. Adherence to strict pre-analytical protocols is non-negotiable for generating meaningful data.
-
Sample Collection: Whole blood should be collected in tubes containing an appropriate anticoagulant (e.g., K2-EDTA). The choice of anticoagulant should be evaluated during method development to ensure it does not interfere with the analysis or analyte stability.
-
Plasma Preparation: To obtain plasma, blood samples should be centrifuged (e.g., at 2,000 x g for 15 minutes at 4°C) within one hour of collection. The resulting plasma supernatant must be carefully transferred to clearly labeled, cryo-safe storage tubes.
-
Storage and Stability: Plasma samples should be immediately frozen and stored at ≤ -70°C until analysis. Analyte stability under various conditions (e.g., freeze-thaw cycles, bench-top storage) must be rigorously assessed during method validation as per regulatory guidelines.[7][8]
Method 1: High-Sensitivity Quantification in Human Plasma by LC-MS/MS
This method is designed for studies requiring low limits of quantification (LLOQ), making it ideal for pharmacokinetic profiling following therapeutic dosing. The core strategy involves protein precipitation to remove the bulk of matrix interferences, followed by analysis using a highly selective triple quadrupole mass spectrometer.[9]
Causality of Experimental Choices
-
LC-MS/MS: Chosen for its superior sensitivity and selectivity. The use of Multiple Reaction Monitoring (MRM) allows the instrument to filter out chemical noise and specifically detect the analyte and internal standard, even in a complex plasma matrix.[3]
-
Protein Precipitation: Selected as the sample preparation technique due to its speed, simplicity, and effectiveness in removing a majority of plasma proteins.[10] While techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can yield cleaner extracts, protein precipitation is often sufficient and more amenable to high-throughput workflows.[11][12]
-
Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard is ideal. If unavailable, a close structural analog can be used. The IS is crucial as it co-elutes with the analyte and experiences similar matrix effects and extraction variability, allowing for accurate correction and ensuring the method is self-validating.
Experimental Protocol
3.2.1. Materials and Reagents
-
This compound Reference Standard (≥98% purity)
-
Internal Standard (IS), e.g., this compound-d3
-
Human Plasma with K2-EDTA (screened for interferences)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
3.2.2. Instrumentation
-
UHPLC system (e.g., Waters Acquity, Shimadzu Nexera)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Thermo TSQ Altis) equipped with an electrospray ionization (ESI) source.
3.2.3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the IS in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create calibration curve (CAL) and quality control (QC) spiking solutions. Prepare a working solution of the IS in acetonitrile.
3.2.4. Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for CAL standards, QC samples, and unknown study samples.
-
Allow plasma samples to thaw completely on ice. Vortex gently to mix.
-
Pipette 50 µL of plasma into the appropriate tubes.
-
Spike 5 µL of the appropriate analyte working solution into CAL and QC tubes. Add 5 µL of 50:50 acetonitrile:water to blank and unknown samples.
-
Add 150 µL of cold acetonitrile containing the internal standard to every tube.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.
3.2.5. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 2.5 min, hold for 0.5 min, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Ionization Mode | ESI Positive |
| MRM Transition (Analyte) | Hypothetical:m/z 141.1 → 109.1 |
| MRM Transition (IS) | Hypothetical:m/z 144.1 → 112.1 |
Note: MRM transitions must be empirically optimized by infusing the pure compound.
Data Analysis and Validation
A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the CAL standards using a weighted (1/x²) linear regression. The concentrations of the analyte in QC and unknown samples are then interpolated from this curve. The method must be fully validated according to regulatory guidelines.[7][13]
LC-MS/MS Method Performance Summary
| Validation Parameter | Typical Acceptance Criteria | Expected Performance |
| Calibration Range | R² ≥ 0.99 | 0.5 - 500 ng/mL |
| Lower Limit of Quant. | S/N > 10; Accuracy ±20%; Precision ≤20% | 0.5 ng/mL |
| Accuracy (QC) | Within ±15% of nominal (±20% at LLOQ) | 95 - 105% |
| Precision (QC) | ≤15% RSD (≤20% at LLOQ) | <10% |
| Matrix Effect | IS-normalized factor within acceptable range | Consistent and reproducible |
| Recovery | Consistent and reproducible | >85% |
Workflow Diagram: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification of this compound in plasma.
Method 2: Quantification in Bulk Material by HPLC-UV
This method is tailored for the analysis of the bulk drug substance or simple, high-concentration formulations where the complexity of a biological matrix is absent. It offers a straightforward, robust, and cost-effective solution for quality control and purity assessments.
Causality of Experimental Choices
-
HPLC-UV: The pyrimidine ring system contains a chromophore that absorbs UV light, making UV detection a suitable choice.[1] Given the high analyte concentration in bulk samples, the sensitivity of MS is not required, and the simplicity and robustness of UV detection are advantageous.
-
Simple Dilution: With a clean matrix, extensive sample cleanup is unnecessary. A "dilute-and-shoot" approach is the most efficient preparation method.
-
Isocratic Elution: For a simple sample matrix, a constant mobile phase composition (isocratic) often provides adequate separation and leads to more stable baselines and highly reproducible retention times compared to gradient elution.
Experimental Protocol
4.2.1. Materials and Reagents
-
This compound Reference Standard (≥98% purity)
-
Acetonitrile (HPLC Grade)
-
Ammonium Formate (Analytical Grade)
-
Formic Acid (Analytical Grade)
-
Ultrapure Water
4.2.2. Instrumentation
-
HPLC system with a UV or Photodiode Array (PDA) Detector (e.g., Agilent 1260, Waters Alliance)
4.2.3. Preparation of Solutions
-
Mobile Phase: A mixture of 20 mM ammonium formate buffer (pH 3.5, adjusted with formic acid) and acetonitrile in a 90:10 (v/v) ratio.
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4.2.4. Sample Preparation
-
Accurately weigh a quantity of the bulk drug powder equivalent to ~10 mg of the analyte.
-
Transfer to a 10 mL volumetric flask and dissolve completely in the mobile phase. Use sonication if necessary.
-
Dilute this solution 10-fold with the mobile phase to bring the concentration into the calibration range (final theoretical concentration of 100 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter into an autosampler vial.
4.2.5. Chromatographic Conditions
| Parameter | Condition |
| LC Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: 90% (20 mM Ammonium Formate, pH 3.5) : 10% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 25°C |
| Detection | UV at 270 nm |
Data Analysis and Validation
An external standard calibration curve is constructed by plotting the analyte peak area against the concentration of the working standard solutions. The concentration of the sample is determined from this curve, accounting for the dilution factor.
HPLC-UV Method Performance Summary
| Validation Parameter | Typical Acceptance Criteria | Expected Performance |
| Calibration Range | R² ≥ 0.995 | 1 - 100 µg/mL |
| Limit of Quant. (LOQ) | S/N > 10; Accuracy ±10%; Precision ≤10% | 1 µg/mL |
| Accuracy | Within ±5% of nominal | 98 - 102% |
| Precision | ≤5% RSD | <2% |
Workflow Diagram: HPLC-UV Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. Bioanalysis of drugs from biological samples | PPTX [slideshare.net]
- 3. nebiolab.com [nebiolab.com]
- 4. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. hhs.gov [hhs.gov]
- 9. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diposit.ub.edu [diposit.ub.edu]
- 11. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijisrt.com [ijisrt.com]
- 13. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Note: Strategic Functionalization of the Hydroxyl Group in (2-Methoxypyrimidin-4-YL)methanol for Drug Discovery
Abstract
(2-Methoxypyrimidin-4-yl)methanol is a pivotal building block in contemporary medicinal chemistry, frequently utilized as a key intermediate in the synthesis of targeted therapeutics, notably kinase inhibitors.[1][2] The primary hydroxyl group attached to the C4 position of the pyrimidine ring serves as a versatile handle for molecular elaboration, enabling the introduction of diverse functional groups to modulate potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive guide for researchers, outlining detailed experimental protocols for the strategic functionalization of this hydroxyl group through esterification, etherification, and Mitsunobu reactions. The causality behind procedural choices, self-validating experimental designs, and authoritative references are integrated to ensure technical accuracy and practical applicability.
Introduction: The Strategic Importance of this compound
The pyrimidine scaffold is a privileged heterocycle in drug discovery, forming the core of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[2][3][4] In synthetic chemistry, substituted pyrimidines are integral to the development of agents with a wide spectrum of therapeutic activities.[2][5][6] this compound, in particular, offers a chemically tractable starting point for creating libraries of compounds. The electron-deficient (π-deficient) nature of the pyrimidine ring influences the reactivity of its substituents, facilitating nucleophilic substitution on the ring while making the benzylic-like hydroxyl group a prime site for modification.[3] This guide explores three robust methodologies to leverage this reactive site.
Core Functionalization Strategies: A Comparative Overview
Choosing the appropriate functionalization strategy depends on the desired final product, the stability of the coupling partner, and the required reaction conditions. The three primary methods discussed herein—esterification, etherification, and the Mitsunobu reaction—offer complementary approaches to achieve diverse chemical transformations.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. Pyrimidine | Definition, Bases & Structure - Lesson | Study.com [study.com]
- 5. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Evaluation of the Anti-proliferative Activity of (2-Methoxypyrimidin-4-YL)methanol Analogs
Introduction: The Therapeutic Potential of Pyrimidine Analogs
Pyrimidine analogs represent a cornerstone in the development of anticancer therapeutics.[1][2] These antimetabolite drugs bear structural similarity to endogenous pyrimidine bases, enabling them to interfere with nucleic acid synthesis and disrupt DNA and RNA replication, ultimately leading to cell death in rapidly dividing cancer cells.[1][3] The targeted mechanism of action often involves the inhibition of crucial enzymes like thymidylate synthase or incorporation into DNA and RNA, which triggers cellular apoptosis.[1][4]
(2-Methoxypyrimidin-4-YL)methanol and its analogs are a novel class of compounds being investigated for their potential anti-proliferative activities.[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of these compounds. The protocols detailed herein are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data for assessing the cytotoxic and mechanistic properties of these promising analogs.
Foundational In Vitro Assays for Anti-proliferative Activity
A multi-faceted approach is essential to thoroughly characterize the anti-proliferative effects of novel compounds. This section outlines the core assays for determining cytotoxicity, long-term survival, and the induction of apoptosis.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a rapid and sensitive colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] The principle of this assay lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[7]
Protocol: MTT Cell Viability Assay [1][8]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the existing medium with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1][8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Measure the absorbance at 570 nm using a microplate reader.[7][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50) value for each analog.
Colony Formation Assay for Long-Term Survival
The colony formation assay, or clonogenic assay, is a gold-standard method for assessing the long-term reproductive viability of cells after treatment with cytotoxic agents.[10] This assay determines the ability of a single cell to proliferate and form a colony of at least 50 cells, providing a measure of long-term survival and the impact of the treatment on the cell's ability to reproduce.
Protocol: Colony Formation Assay [11][12]
-
Cell Seeding: Prepare a single-cell suspension and seed a low, predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the this compound analogs for a specified duration.
-
Incubation: Remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixing and Staining: Gently wash the colonies with PBS, fix them with a solution like 4% paraformaldehyde for 20 minutes, and then stain with a 0.5% crystal violet solution for 5-10 minutes.[10]
-
Colony Counting: After washing away the excess stain and allowing the plates to dry, count the number of visible colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition to assess the long-term anti-proliferative effect.
Delving into the Mechanism of Action: Apoptosis and Cell Cycle Analysis
Understanding how a compound exerts its anti-proliferative effects is crucial. The following protocols are designed to investigate the induction of apoptosis and the disruption of the cell cycle.
Annexin V/PI Staining for Apoptosis Detection
During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (like FITC) to detect these apoptotic cells via flow cytometry.[13] Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells but can stain the DNA of late apoptotic or necrotic cells, allowing for the differentiation between different stages of cell death.[14]
Protocol: Annexin V/PI Apoptosis Assay [15]
-
Cell Treatment: Treat cells with the this compound analogs at their respective IC50 concentrations for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin-binding buffer. Add fluorochrome-conjugated Annexin V and a PI working solution to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[13]
-
Flow Cytometry Analysis: Add 1X Annexin-binding buffer to each tube and analyze the stained cells by flow cytometry as soon as possible.[13] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.
Cell Cycle Analysis by Flow Cytometry
Many anti-cancer agents induce cell death by disrupting the normal progression of the cell cycle.[16] Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[17]
Protocol: Cell Cycle Analysis [18][19]
-
Cell Treatment and Harvesting: Treat cells with the test compounds, harvest them, and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing and store them at 4°C for at least 2 hours.[19]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend them in a staining solution containing PI and RNase A. The RNase A is crucial to prevent the staining of RNA.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will be displayed as a histogram, and the percentage of cells in each phase of the cell cycle can be quantified.
Investigating Molecular Targets: Western Blot Analysis
To further elucidate the mechanism of action, Western blot analysis can be employed to examine the expression levels of key proteins involved in apoptosis and cell cycle regulation.[20][21]
Protocol: Western Blot Analysis [21]
-
Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against target proteins (e.g., cleaved caspases, PARP, Bcl-2 family proteins, cyclins, CDKs).[22][23] Following washes, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation and Interpretation
For clarity and comparative analysis, all quantitative data should be summarized in tables.
Table 1: Hypothetical IC50 Values of this compound Analogs in Cancer Cell Lines
| Compound | Cell Line A (IC50 in µM) | Cell Line B (IC50 in µM) | Cell Line C (IC50 in µM) |
| Analog 1 | 15.2 | 22.5 | 18.7 |
| Analog 2 | 5.8 | 9.1 | 7.3 |
| Analog 3 | 2.1 | 4.5 | 3.2 |
| Doxorubicin (Control) | 0.5 | 0.8 | 0.6 |
Table 2: Hypothetical Apoptosis Induction by this compound Analogs
| Treatment (at IC50) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | 2.1 | 1.5 |
| Analog 1 | 18.5 | 10.2 |
| Analog 2 | 35.7 | 15.8 |
| Analog 3 | 45.2 | 20.1 |
Visualizing Experimental Workflows and Pathways
Diagrams are essential for illustrating complex experimental processes and biological pathways.
Caption: Overview of the in vitro evaluation workflow.
Caption: Hypothesized mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. ijcrt.org [ijcrt.org]
- 3. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ossila.com [ossila.com]
- 11. artscimedia.case.edu [artscimedia.case.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. kumc.edu [kumc.edu]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. nanocellect.com [nanocellect.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 20. Apoptosis western blot guide | Abcam [abcam.com]
- 21. benchchem.com [benchchem.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. blog.cellsignal.com [blog.cellsignal.com]
Application Notes and Protocols for the Synthesis of (2-Methoxypyrimidin-4-YL)benzimidazole Scaffolds
Introduction: The Strategic Importance of Benzimidazole-Pyrimidine Conjugates
In the landscape of medicinal chemistry and drug discovery, the fusion of distinct pharmacophores into hybrid molecules is a well-established strategy for the development of novel therapeutic agents with enhanced potency and unique pharmacological profiles.[1][2][3] The benzimidazole moiety, a privileged scaffold, is a core component of numerous FDA-approved drugs, valued for its ability to engage in various biological interactions, including hydrogen bonding and π-π stacking.[4] Similarly, the pyrimidine ring is a fundamental building block of life, found in nucleobases, and its derivatives are integral to a wide array of pharmaceuticals, exhibiting anticancer, antiviral, and antimicrobial properties.[1]
The conjugation of benzimidazole and pyrimidine rings has yielded compounds with significant therapeutic potential, including anticancer agents that outperform existing drugs.[1][2] This document provides detailed application notes and protocols for the coupling of (2-Methoxypyrimidin-4-YL)methanol with benzimidazole cores, a process of significant interest for generating libraries of novel compounds for drug development. We will explore three distinct, field-proven methodologies, providing not just the "how" but also the critical "why" behind each experimental choice, ensuring a deep understanding of the underlying chemical principles.
Method A: Nucleophilic Aromatic Substitution (SNAr) Pathway
This method leverages the inherent reactivity of halopyrimidines towards nucleophilic attack. The general strategy involves the conversion of the hydroxyl group of this compound into a more reactive leaving group, followed by substitution with the benzimidazole nitrogen.
Scientific Rationale
Nucleophilic aromatic substitution on pyrimidine rings is a cornerstone of pyrimidine chemistry. The electron-withdrawing nature of the ring nitrogens activates the ring towards attack by nucleophiles, particularly at the C2 and C4 positions when a suitable leaving group is present.[5][6] The reactivity of multihalogenated pyrimidines generally follows the order C4 > C2 > C5.[5] By converting the C4-methanol group into a halide, we create an excellent electrophilic site for the nucleophilic benzimidazole.
Experimental Workflow
Caption: Workflow for the SNAr coupling approach.
Detailed Protocol
Step 1: Synthesis of 4-(Chloromethyl)-2-methoxypyrimidine
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at 0 °C under an inert atmosphere (N₂ or Ar), add thionyl chloride (SOCl₂, 1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-(chloromethyl)-2-methoxypyrimidine, which can often be used in the next step without further purification.
Step 2: Coupling with Benzimidazole
-
To a solution of benzimidazole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN) (10 mL/mmol), add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Add the crude 4-(chloromethyl)-2-methoxypyrimidine (1.1 eq) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent such as ethyl acetate (EtOAc) (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
| Parameter | Condition | Rationale |
| Solvent (Step 2) | DMF, MeCN | Polar aprotic solvents facilitate SNAr reactions by solvating the cation of the base, thus increasing the nucleophilicity of the benzimidazole anion. |
| Base (Step 2) | K₂CO₃, Cs₂CO₃ | Deprotonates the benzimidazole N-H, making it a more potent nucleophile. Cs₂CO₃ is often more effective due to its higher solubility and the "cesium effect". |
| Temperature | 60-80 °C | Provides the necessary activation energy for the substitution reaction without promoting significant side reactions. |
Method B: Palladium-Catalyzed Buchwald-Hartwig Amination
This advanced method utilizes a palladium catalyst to form the C-N bond between a halogenated pyrimidine and the benzimidazole core. This approach is particularly valuable for substrates that are not amenable to SNAr conditions.
Scientific Rationale
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7] The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired product and regenerate the catalyst.[7] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being the most effective.[8]
Experimental Workflow
Caption: Workflow for the Buchwald-Hartwig coupling approach.
Detailed Protocol
Step 1: Protection of the Hydroxyl Group
-
Dissolve this compound (1.0 eq) in anhydrous DCM or DMF.
-
Add imidazole (2.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).
-
Stir the reaction at room temperature for 12-16 hours.
-
Quench the reaction with water and extract with EtOAc.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to give the TBDMS-protected pyrimidine.
Step 2: Halogenation of the Pyrimidine Ring
-
To a solution of the protected pyrimidine (1.0 eq) in a suitable solvent (e.g., MeCN or DCM), add a halogenating agent such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) (1.1 eq).
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, quench with aqueous sodium thiosulfate, extract with an organic solvent, dry, and concentrate. Purify by column chromatography if necessary.
Step 3: Buchwald-Hartwig Coupling
-
In a glovebox or under an inert atmosphere, combine the halogenated pyrimidine (1.0 eq), benzimidazole (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃, 2.0 eq).
-
Add a dry, deoxygenated solvent such as toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify by column chromatography.
Step 4: Deprotection
-
Dissolve the coupled product in tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF).
-
Stir at room temperature for 1-2 hours.
-
Quench with saturated aqueous ammonium chloride (NH₄Cl), extract with EtOAc, dry, and concentrate.
-
Purify by column chromatography to yield the final product.
| Parameter | Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ / XPhos | A common and effective catalyst system for C-N cross-coupling. The bulky, electron-rich XPhos ligand facilitates both oxidative addition and reductive elimination steps. |
| Base | NaOt-Bu, Cs₂CO₃ | A strong base is required to deprotonate the benzimidazole and facilitate the catalytic cycle. |
| Protecting Group | TBDMS | Robust enough to withstand the halogenation and coupling conditions, yet easily removable under mild conditions.[2][9] |
Method C: Reductive Amination via an Aldehyde Intermediate
This strategy utilizes the reactivity of the methanol group itself, converting it into an aldehyde that can then be coupled with an amino-functionalized benzimidazole.
Scientific Rationale
Oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis.[4] The resulting aldehyde is an electrophile that can readily react with a primary amine to form an imine, which is then reduced in situ to a stable secondary amine. This two-step, one-pot process is known as reductive amination and is a highly efficient method for forming C-N bonds.
Experimental Workflow
Caption: Workflow for the reductive amination coupling approach.
Detailed Protocol
Step 1: Oxidation to the Aldehyde
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add an oxidizing agent such as Dess-Martin periodinane (DMP, 1.5 eq) or activated manganese dioxide (MnO₂, 5-10 eq).
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by TLC. Upon completion, filter off the oxidant (in the case of MnO₂) or quench the reaction (for DMP, use a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃).
-
Extract the product with DCM, dry over Na₂SO₄, and concentrate to yield the crude aldehyde, which should be used immediately in the next step.
Step 2: Reductive Amination
-
Dissolve the crude 2-Methoxy-pyrimidine-4-carbaldehyde (1.0 eq) and an amino-benzimidazole (e.g., 5-amino-benzimidazole, 1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH).
-
Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq). If using NaBH₃CN, a catalytic amount of acetic acid may be required to facilitate imine formation.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with water or saturated aqueous NaHCO₃.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify by column chromatography to afford the final coupled product.
| Parameter | Condition | Rationale |
| Oxidizing Agent | DMP, MnO₂ | Mild oxidizing agents that selectively convert primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. |
| Reducing Agent | NaBH(OAc)₃ | A mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic and less prone to reducing the aldehyde before imine formation compared to NaBH₄. |
| Solvent | DCE, MeOH | Solvents that are compatible with both the imine formation and the reduction step. |
Conclusion and Future Perspectives
The three methodologies outlined provide a robust toolkit for researchers engaged in the synthesis of novel benzimidazole-pyrimidine conjugates. The choice of method will depend on the specific substitution pattern of the benzimidazole core, the desired point of attachment, and the overall synthetic strategy. The SNAr pathway offers a direct and often high-yielding route, while the Buchwald-Hartwig amination provides greater versatility for more challenging substrates. The reductive amination approach presents an elegant way to incorporate the pyrimidine's side chain into the final linkage. Further exploration of C-H activation strategies may also provide novel and efficient pathways to these valuable molecular scaffolds.[1][10]
References
- 1. Palladium-catalyzed regioselective synthesis of 2(2'-biphenyl)benzimidazoles through C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. primo.pugetsound.edu [primo.pugetsound.edu]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 36. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. Protecting groups - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Pyrimidine Derivatives in Anti-Inflammatory Drug Development
.
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Promise of Pyrimidine Scaffolds in Combating Inflammation
Inflammation is a fundamental biological process, a double-edged sword that is essential for healing but can lead to chronic and debilitating diseases when dysregulated.[1] The search for potent and safe anti-inflammatory agents is a cornerstone of pharmaceutical research.[1] Among the vast landscape of heterocyclic compounds, pyrimidine derivatives have emerged as a particularly promising class of molecules.[2][1][3][4] This is due to their structural versatility and their presence in numerous biologically active compounds, including nucleic acids and vitamins.[5][6] Several pyrimidine-based drugs, such as afloqualone, proquazone, epirizole, and tofacitinib, are already in clinical use for their anti-inflammatory properties.[3][7]
These application notes provide a comprehensive guide for researchers and drug development professionals on the utilization of pyrimidine derivatives as a scaffold for novel anti-inflammatory agents. We will delve into the core mechanisms of action, provide detailed protocols for synthesis and evaluation, and explore the critical structure-activity relationships that govern their efficacy.
Section 1: Mechanistic Insights - How Pyrimidine Derivatives Modulate the Inflammatory Cascade
The anti-inflammatory effects of pyrimidine derivatives are largely attributed to their ability to inhibit key mediators of the inflammatory cascade.[2][3][4][8] Their primary mechanisms of action often involve the modulation of critical enzymes and signaling pathways.
Inhibition of Cyclooxygenase (COX) Enzymes
A major mechanism by which many pyrimidine-based anti-inflammatory agents function is through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins—key mediators of inflammation.[3][8] Like traditional non-steroidal anti-inflammatory drugs (NSAIDs), these compounds can inhibit both COX-1 and COX-2.[3] However, a significant focus in modern drug development is on selective COX-2 inhibition to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.[8] Several studies have highlighted that various pyrimidine derivatives exhibit potent and, in some cases, selective inhibition of COX-2.[8][9]
Modulation of Pro-inflammatory Cytokines and Signaling Pathways
Beyond COX inhibition, pyrimidine derivatives have been shown to suppress the expression and activity of a range of other inflammatory mediators, including:
-
Tumor Necrosis Factor-α (TNF-α): A key cytokine involved in systemic inflammation.
-
Interleukins (e.g., IL-1β, IL-6): A group of cytokines that play a central role in regulating immune and inflammatory responses.[2][3]
-
Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces nitric oxide, a potent inflammatory mediator.[2][3]
-
Nuclear Factor-κB (NF-κB): A crucial transcription factor that controls the expression of numerous pro-inflammatory genes.[2][3][10]
The ability of pyrimidine derivatives to target these diverse pathways underscores their potential as broad-spectrum anti-inflammatory agents.
Visualizing the Mechanism: Key Inflammatory Pathways Targeted by Pyrimidine Derivatives
Caption: Key inflammatory pathways targeted by pyrimidine derivatives.
Section 2: Synthetic Protocols for Novel Pyrimidine Derivatives
A variety of synthetic routes can be employed to generate diverse libraries of pyrimidine derivatives for screening. The choice of method will depend on the desired substitution patterns and the available starting materials.
General One-Pot Synthesis of Substituted Pyrimidines
This protocol describes a common and efficient method for the synthesis of 2-amino-pyrimidine derivatives.
Materials:
-
Chalcones (synthesized from appropriate aldehydes and ketones)
-
Guanidine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Dissolve the chalcone (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add guanidine hydrochloride (1.2 mmol) and sodium hydroxide (2 mmol) to the solution.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
Purify the crude product by recrystallization from ethanol or by column chromatography using a suitable solvent system (e.g., hexane:ethyl acetate).
-
Characterize the final product using spectroscopic techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).[11]
Causality Behind Experimental Choices:
-
Refluxing: Provides the necessary thermal energy to overcome the activation barrier of the condensation and cyclization reactions.
-
Sodium Hydroxide: Acts as a base to deprotonate the guanidine, making it a more potent nucleophile to attack the chalcone.
-
TLC Monitoring: Allows for real-time tracking of the reaction's progress, preventing unnecessary heating and potential side product formation.
-
Purification: Essential to remove unreacted starting materials and byproducts, ensuring the purity of the final compound for accurate biological evaluation.
Visualizing the Workflow: From Synthesis to Bioactivity
Caption: Experimental workflow for developing pyrimidine-based anti-inflammatory agents.
Section 3: In Vitro Evaluation of Anti-Inflammatory Activity
A tiered approach to in vitro screening is crucial for identifying the most promising candidates for further development.
Protocol: COX-1/COX-2 Inhibition Assay
This assay determines the inhibitory potential and selectivity of the synthesized pyrimidine derivatives against COX isoenzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)[9][12]
-
Test compounds (pyrimidine derivatives)
-
Reference compounds (e.g., Celecoxib, Indomethacin)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test and reference compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the enzyme (COX-1 or COX-2), a heme cofactor, and the test compound at various concentrations.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.[12]
-
Calculate the rate of TMPD oxidation for each concentration of the test compound.
-
Determine the IC50 values (the concentration of the compound that inhibits 50% of the enzyme activity) for both COX-1 and COX-2.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
Self-Validating System:
-
Positive Controls: The inclusion of known COX inhibitors like Celecoxib and Indomethacin validates the assay's performance and provides a benchmark for the potency of the test compounds.
-
Negative Control: A vehicle control (e.g., DMSO) establishes the baseline enzyme activity.
-
Dose-Response Curve: Generating a dose-response curve for each compound ensures that the observed inhibition is concentration-dependent.
Protocol: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay assesses the ability of the compounds to inhibit the production of NO, a key inflammatory mediator.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Test compounds
-
96-well cell culture plates
-
Cell culture incubator
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Mix the supernatant with Griess Reagent and incubate in the dark at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Causality Behind Experimental Choices:
-
LPS Stimulation: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in macrophages, leading to the upregulation of iNOS and subsequent NO production.
-
Griess Reagent: This reagent reacts with nitrite (a stable breakdown product of NO) to form a colored azo compound, allowing for the colorimetric quantification of NO production.
Section 4: In Vivo Evaluation of Anti-Inflammatory Efficacy
Promising candidates from in vitro screening should be further evaluated in established animal models of inflammation.
Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model for evaluating acute inflammation.[13][14]
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% w/v in saline)
-
Test compounds
-
Reference drug (e.g., Diclofenac sodium)
-
Pletysmometer
Procedure:
-
Acclimatize the rats for at least one week under standard laboratory conditions.[15]
-
Fast the animals overnight before the experiment.
-
Administer the test compounds and the reference drug orally or intraperitoneally at a predetermined dose.
-
After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[15][16]
-
Calculate the percentage inhibition of edema for each group compared to the control group (vehicle-treated).
Self-Validating System:
-
Control Group: A group of animals receiving only the vehicle serves as the baseline for the inflammatory response.
-
Reference Drug Group: The inclusion of a known anti-inflammatory drug validates the model's responsiveness and provides a benchmark for efficacy.
-
Time-Course Measurement: Measuring paw volume at multiple time points allows for the assessment of the onset and duration of the anti-inflammatory effect.
Section 5: Structure-Activity Relationship (SAR) and Data Interpretation
Systematic analysis of the relationship between the chemical structure of the pyrimidine derivatives and their biological activity is crucial for lead optimization.[3][5][17]
Key Considerations for SAR Analysis:
-
Nature and Position of Substituents: The type (electron-donating or electron-withdrawing) and location of substituents on the pyrimidine ring and any appended phenyl rings can significantly influence anti-inflammatory activity.[5][18]
-
Pharmacophoric Features: Identifying the key functional groups responsible for interacting with the biological target (e.g., the active site of COX-2) is essential.
-
Physicochemical Properties: Properties such as lipophilicity, solubility, and metabolic stability should be correlated with biological activity to guide the design of compounds with improved pharmacokinetic profiles.
Data Presentation: Comparative Efficacy of Novel Pyrimidine Derivatives
| Compound | In Vitro COX-2 IC50 (µM) | In Vivo Paw Edema Inhibition (%) |
| Derivative A | 0.04 ± 0.02 | 74 |
| Derivative B | 0.04 ± 0.09 | 68 |
| Celecoxib (Reference) | 0.04 ± 0.01 | 78 |
| Indomethacin (Reference) | 9.17 | 75 |
Data presented are hypothetical and for illustrative purposes. Actual values should be determined experimentally.[3]
Conclusion and Future Directions
Pyrimidine derivatives represent a rich and versatile scaffold for the development of novel anti-inflammatory agents.[2][3][4][17] Their ability to target multiple key mediators of the inflammatory cascade, including COX enzymes and pro-inflammatory cytokines, makes them attractive candidates for treating a wide range of inflammatory disorders.[2][3][4] The protocols and guidelines presented here provide a robust framework for the synthesis, in vitro and in vivo evaluation, and optimization of pyrimidine-based anti-inflammatory drugs. Future research should focus on refining the selectivity of these compounds for specific inflammatory targets to enhance their efficacy and minimize potential side effects, ultimately leading to the development of safer and more effective treatments for chronic inflammatory diseases.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. allresearchjournal.com [allresearchjournal.com]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 14. ijpsonline.com [ijpsonline.com]
- 15. scielo.br [scielo.br]
- 16. Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (2-Methoxypyrimidin-4-YL)methanol
Welcome to the technical support center for the synthesis of (2-Methoxypyrimidin-4-YL)methanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, field-proven protocols, and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and systematically optimize your reaction yield and purity.
Overview of the Primary Synthetic Route
The most reliable and widely applicable synthesis of this compound involves the reduction of a corresponding pyrimidine-4-carboxylate ester, typically Methyl 2-methoxypyrimidine-4-carboxylate. This transformation is effectively achieved using a powerful hydride reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), in an anhydrous ethereal solvent.
The reaction proceeds via nucleophilic attack of the hydride on the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then eliminates a methoxide leaving group to form an aldehyde. This aldehyde is immediately reduced further by another equivalent of hydride to yield the desired primary alcohol upon aqueous work-up.
Caption: Primary synthetic route to this compound.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction is sluggish, and TLC analysis shows a significant amount of unreacted starting ester even after extended reaction times. What is the likely cause?
Answer: This is a common issue that typically points to problems with the reducing agent or reaction conditions.
-
Cause - Inactive Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) is highly reactive and decomposes upon exposure to atmospheric moisture. If the reagent is old or has been handled improperly, its activity will be severely diminished.
-
Solution: Always use a fresh bottle of LiAlH₄ or a freshly opened container. Handle the reagent rapidly in a dry environment (e.g., under a nitrogen or argon atmosphere in a glove box or using Schlenk techniques).
-
-
Cause - Insufficient Stoichiometry: The reduction of an ester to a primary alcohol requires two hydride equivalents. In practice, a slight excess (typically 1.5 to 2.0 equivalents) of LiAlH₄ is used to ensure the reaction goes to completion and to compensate for any minor deactivation from residual moisture in the solvent or on the glassware.
-
Solution: Recalculate the molar equivalents of your reagents. Ensure you are using at least 1.5 equivalents of LiAlH₄ relative to your starting ester.
-
-
Cause - Suboptimal Temperature: While these reductions are often initiated at 0 °C for safety, they may require warming to room temperature or even gentle reflux to proceed to completion, especially with less reactive substrates.
-
Solution: Monitor the reaction by TLC. If you see no significant conversion after 1-2 hours at 0 °C, allow the reaction to slowly warm to room temperature.
-
Question 2: The work-up of my LiAlH₄ reaction is forming a persistent, gelatinous emulsion that is impossible to separate. How can I resolve this?
Answer: This is a classic problem when quenching LiAlH₄ reactions due to the formation of colloidal aluminum and lithium salts. A sequential, stoichiometric quench, often referred to as the Fieser work-up, is the most effective solution.
-
The Fieser Work-up Protocol: For a reaction using 'X' g of LiAlH₄ :
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add 'X' mL of water .
-
Slowly add 'X' mL of 15% (w/v) aqueous NaOH solution .
-
Slowly add '3X' mL of water .
-
Stir the resulting mixture vigorously at room temperature for 15-30 minutes. This procedure is designed to produce granular, easily filterable salts.
-
-
Post-Quench Procedure: After the Fieser quench, the salts can be removed by filtration through a pad of Celite®. Wash the filter cake thoroughly with your reaction solvent (e.g., THF) or another suitable solvent like ethyl acetate to ensure complete recovery of your product.
Question 3: My final product is a viscous oil that won't crystallize, and purification by column chromatography is resulting in significant product loss and poor separation. What are my options?
Answer: The polar hydroxyl group and the basic pyrimidine nitrogens can cause streaking and irreversible adsorption on silica gel.
-
Improving Column Chromatography:
-
Deactivate the Silica: Pre-treat your silica gel with a solvent mixture containing a small amount of a basic modifier like triethylamine (e.g., elute the column with your starting solvent system containing 1% triethylamine before loading your sample). This neutralizes the acidic silanol groups on the silica surface, preventing binding of your basic compound.
-
Alternative Stationary Phase: Consider using neutral or basic alumina for your stationary phase instead of silica gel.
-
-
Alternative Purification - Recrystallization: Even if the crude product is an oil, you may be able to induce crystallization.[1]
-
Solvent Screening: Try dissolving a small amount of your crude oil in a minimal amount of a hot solvent (e.g., ethyl acetate, isopropanol) and then cooling it slowly. If it remains an oil, try adding a non-polar "anti-solvent" (e.g., hexanes, heptane) dropwise to the solution until turbidity appears, then warm to clarify and cool again.
-
-
Alternative Purification - Acid/Base Extraction:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). Your product should move to the aqueous layer as the protonated salt.
-
Wash the organic layer to remove non-basic impurities.
-
Basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) until pH > 8.
-
Extract your purified product back into an organic solvent. Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Frequently Asked Questions (FAQs)
Q1: Can I use a milder reducing agent like Sodium Borohydride (NaBH₄) for this synthesis?
A1: Generally, no. Sodium borohydride is not powerful enough to reduce esters to alcohols under standard conditions. Its reactivity is primarily limited to aldehydes and ketones. Using NaBH₄ would likely result in no reaction or extremely low conversion. Lithium Aluminum Hydride is the reagent of choice due to its high reactivity towards esters.
Q2: How critical are anhydrous conditions for this reaction?
A2: Absolutely critical. LiAlH₄ reacts violently with water in a highly exothermic reaction that liberates hydrogen gas. Furthermore, any moisture present in the solvent or on the glassware will consume the reducing agent, leading to lower yields and inaccurate stoichiometry. All glassware should be oven- or flame-dried, and anhydrous solvents from a solvent purification system or a freshly opened sealed bottle should be used. The reaction must be run under an inert atmosphere (nitrogen or argon).
Q3: What is the best way to monitor the reaction's progress using Thin Layer Chromatography (TLC)?
A3: Use a standard silica gel TLC plate. A good mobile phase is typically a mixture of a non-polar and a polar solvent, such as Hexane:Ethyl Acetate (e.g., 1:1 or 3:7 v/v).
-
Starting Material (Ester): Will have a higher Rf value (travel further up the plate).
-
Product (Alcohol): Will have a lower Rf value due to the polar hydroxyl group.
-
Visualization: The pyrimidine ring is UV active, so spots can be visualized under a UV lamp (254 nm). Additionally, using a potassium permanganate (KMnO₄) stain is highly effective; the alcohol product will readily oxidize, appearing as a yellow spot on a purple background.
Optimized Experimental Protocol
This protocol describes a laboratory-scale synthesis of this compound from its corresponding methyl ester. A similar procedure is used for the reduction of related amino-pyridine esters.[2]
Materials:
-
Methyl 2-methoxypyrimidine-4-carboxylate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydroxide (NaOH)
-
Celite® 545
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Deionized Water
Procedure:
-
Reaction Setup: Under an inert atmosphere of nitrogen, add Lithium Aluminum Hydride (1.5 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Add anhydrous THF to the flask to form a suspension (approx. 0.5 M). Cool the suspension to 0 °C using an ice-water bath.
-
Addition of Ester: Dissolve Methyl 2-methoxypyrimidine-4-carboxylate (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour. Monitor the reaction by TLC until all the starting ester has been consumed. If the reaction is sluggish, remove the ice bath and allow it to warm to room temperature, stirring for an additional 1-2 hours.
-
Work-up (Fieser Method): Once the reaction is complete, cool the flask back to 0 °C. Quench the reaction by the slow, sequential dropwise addition of:
-
Water (1 mL for every 1 g of LiAlH₄ used)
-
15% aqueous NaOH (1 mL for every 1 g of LiAlH₄ used)
-
Water (3 mL for every 1 g of LiAlH₄ used)
-
-
Isolation: Remove the ice bath and stir the mixture vigorously for 30 minutes at room temperature. A white, granular precipitate should form. Add a small amount of Celite® and filter the mixture through a Büchner funnel, washing the solid cake thoroughly with additional THF and ethyl acetate.
-
Purification: Combine the organic filtrates and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel (pre-treated with 1% triethylamine) using a hexane/ethyl acetate gradient.
Data Presentation & Visualization
Table 1: Comparison of Common Reducing Agents for Ester Reduction
| Reagent | Formula | Relative Power | Substrates Reduced | Typical Conditions | Pros & Cons |
| Lithium Aluminum Hydride | LiAlH₄ | Very Strong | Esters, Amides, Acids, Aldehydes, Ketones | Anhydrous THF or Et₂O, 0 °C to RT | Pro: Highly effective, fast. Con: Highly reactive with water/protic solvents, hazardous, reduces most carbonyls. |
| Sodium Borohydride | NaBH₄ | Mild | Aldehydes, Ketones | Protic solvents (MeOH, EtOH) | Pro: Safe, easy to handle. Con: Not reactive enough to reduce esters or carboxylic acids. |
| Diisobutylaluminum Hydride | DIBAL-H | Strong, Selective | Esters (can stop at aldehyde at low temp) | Anhydrous Toluene or CH₂Cl₂, -78 °C | Pro: Can selectively form aldehydes. Con: Requires cryogenic temperatures for selectivity, moisture sensitive. |
Diagrams
Caption: A typical experimental workflow for the synthesis.
Caption: A logical guide for troubleshooting low reaction yields.
References
Technical Support Center: Navigating the Purification of Crude (2-Methoxypyrimidin-4-YL)methanol
Welcome to the technical support center for the purification of (2-Methoxypyrimidin-4-YL)methanol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key synthetic intermediate in high purity. Here, we will delve into common purification hurdles and provide practical, field-tested solutions. Our approach is grounded in a deep understanding of the chemistry of pyrimidine derivatives to ensure you can confidently troubleshoot and optimize your purification protocols.
Understanding the Challenge: The Impurity Profile
The purification of this compound is often complicated by the presence of structurally similar impurities. A primary synthetic route to this alcohol is the reduction of a corresponding pyrimidine-4-carboxylic acid or its ester, typically using a hydride reducing agent like lithium aluminum hydride (LiAlH₄). This process, while effective, can lead to a challenging mixture of products.
A critical insight from the literature is that the reduction of similar pyrimidine carboxylates can sometimes yield the desired alcohol as a minor product, with the major byproduct being a dihydropyrimidine derivative from over-reduction[1][2]. This, combined with unreacted starting material and potential side-reaction products, forms a complex impurity profile.
Below is a diagram illustrating the likely synthetic pathway and the genesis of common impurities.
Caption: Synthetic pathway and common impurity sources.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during the purification of this compound in a question-and-answer format.
Q1: My final product is contaminated with the starting material (a carboxylic acid or ester). How can I remove it?
A1: The presence of unreacted starting material is a common issue. The choice of purification method depends on whether the starting material is a carboxylic acid or an ester.
-
For Carboxylic Acid Impurities: An acid-base extraction is highly effective. Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while your neutral alcohol product remains in the organic layer. Be cautious not to use a strong base, which could potentially hydrolyze the methoxy group on your product.
-
For Ester Impurities: Separation from the corresponding ester can be more challenging due to similar polarities.
-
Column Chromatography: This is the most reliable method. A well-optimized silica gel column chromatography can effectively separate the more polar alcohol product from the less polar ester.
-
Recrystallization: If the solubility difference between the alcohol and the ester is significant in a particular solvent system, recrystallization can be a viable option.
-
Q2: I'm observing a significant byproduct that I suspect is a dihydropyrimidine derivative from over-reduction. How can I confirm its presence and remove it?
A2: Over-reduction to a dihydropyrimidine is a known side reaction in the reduction of pyrimidine rings[1][2].
-
Confirmation: The dihydropyrimidine derivative will have a different NMR spectrum compared to your aromatic product. Specifically, you would expect to see the appearance of signals in the aliphatic region of the ¹H NMR spectrum corresponding to the saturated carbons in the dihydropyrimidine ring. Mass spectrometry will also show a molecular ion peak that is 2 units higher than your desired product.
-
Removal:
-
Column Chromatography: Dihydropyrimidines are generally more polar than their aromatic counterparts. Therefore, careful column chromatography should allow for their separation.
-
Oxidative Work-up: In some cases, a mild oxidative work-up of the crude reaction mixture can convert the dihydropyrimidine back to the aromatic pyrimidine. However, this approach requires careful optimization to avoid oxidation of the primary alcohol on your desired product.
-
Q3: My purified product seems to be degrading over time, or I'm seeing a new, more polar impurity. What could be happening?
A3: The methoxy group on the pyrimidine ring can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding 2-hydroxy-pyrimidin-4-yl)methanol.
-
Cause: This can happen during an acidic or basic work-up, or if the product is stored in a non-neutral environment.
-
Prevention: Ensure all work-up steps are performed under neutral or near-neutral conditions. Store the purified product in a dry, neutral environment, preferably under an inert atmosphere.
-
Removal of the Hydroxy Impurity: This impurity is significantly more polar than your desired product. It can be readily removed by silica gel column chromatography.
Q4: I'm having trouble getting my compound to crystallize. It keeps "oiling out". What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a supercooled liquid instead of forming a crystalline solid. This is common for polar molecules.
-
Slower Cooling: Allow the hot, saturated solution to cool to room temperature very slowly. You can insulate the flask to slow down the cooling rate.
-
Solvent System Adjustment: The chosen solvent may be too good of a solvent, even at lower temperatures. Try using a solvent/anti-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (e.g., methanol or ethanol) and then slowly add a "poor" solvent (e.g., hexane or diethyl ether) in which your compound is insoluble, until the solution becomes slightly turbid. Then, allow it to stand.
-
Scratching: Scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites and induce crystallization.
-
Seeding: If you have a small amount of pure, crystalline product, adding a "seed crystal" to the supersaturated solution can initiate crystallization.
Experimental Protocols
Here are detailed, step-by-step methodologies for the most common purification techniques for this compound.
Protocol 1: Purification by Flash Column Chromatography
This is often the most effective method for separating a complex mixture of the product and its related impurities.
Caption: Workflow for flash column chromatography.
Step-by-Step Methodology:
-
TLC Analysis: Before running the column, analyze your crude mixture by Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point for polar pyrimidine derivatives is a mixture of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate and hexanes. Aim for an Rf value of around 0.2-0.3 for your desired product.
-
Column Packing:
-
Choose an appropriately sized column for the amount of crude material.
-
Prepare a slurry of silica gel in your starting eluent (the less polar solvent mixture determined by TLC).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a more polar solvent like DCM.
-
Alternatively, for better separation, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent (like DCM or acetone), adding silica gel, and then evaporating the solvent to dryness.
-
Carefully add the dissolved sample or the dry-loaded silica to the top of the packed column.
-
-
Elution:
-
Begin eluting with your starting solvent system.
-
Gradually increase the polarity of the eluent (e.g., increase the percentage of methanol in your DCM/MeOH mixture). This is known as a gradient elution.
-
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis and Pooling: Analyze the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions.
-
Solvent Removal: Remove the solvent from the pooled pure fractions using a rotary evaporator to obtain your purified this compound.
Protocol 2: Purification by Recrystallization
Recrystallization is a cost-effective method for purifying solid compounds, provided a suitable solvent system can be found.
Step-by-Step Methodology:
-
Solvent Screening:
-
Test the solubility of a small amount of your crude product in various solvents at room temperature and at their boiling points. Ideal solvents will dissolve the compound when hot but not when cold.
-
Good starting solvents for pyrimidine derivatives include ethanol, methanol, isopropanol, and ethyl acetate.
-
If a single solvent is not suitable, try a mixed solvent system (e.g., ethanol/water, acetone/hexane).
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Summary
The following table provides a qualitative summary of the expected polarities of the target compound and its common impurities, which is crucial for developing a separation strategy.
| Compound | Expected Polarity | Elution Order in Normal Phase Chromatography |
| Methyl 2-methoxypyrimidine-4-carboxylate (Ester) | Low | First |
| This compound (Product) | Medium-High | Second |
| Dihydropyrimidine byproduct | High | Third |
| 2-Methoxypyrimidine-4-carboxylic acid (Acid) | High | Third/Fourth (may streak) |
| (2-Hydroxypyrimidin-4-YL)methanol (Hydrolysis Product) | Very High | Last |
References
Improving the stability of (2-Methoxypyrimidin-4-YL)methanol in aqueous solutions
Technical Support Center: (2-Methoxypyrimidin-4-YL)methanol
A Guide to Enhancing Stability in Aqueous Solutions for Researchers
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in aqueous environments. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common inquiries regarding the handling and stability of this compound.
Q1: What are the best practices for dissolving this compound for use in aqueous solutions?
A1: Direct dissolution in aqueous buffers can be challenging. The recommended procedure is to first create a concentrated stock solution in an organic solvent.[1] Commonly used solvents include DMSO, DMF, or ethanol.[1] After initial dissolution, this stock can be serially diluted into your aqueous experimental medium (e.g., phosphate-buffered saline). Always perform a small-scale test to ensure solubility at your final concentration and to check for any precipitation.[2]
Q2: What is the primary cause of instability for this compound in aqueous media?
A2: The primary stability concern for this compound is its susceptibility to oxidation. The hydroxymethyl group (-CH₂OH) is structurally similar to a benzylic alcohol, which can be readily oxidized, first to an aldehyde and subsequently to a carboxylic acid.[3][4][5] Other potential degradation pathways include hydrolysis of the methoxy group under harsh pH conditions and photodegradation.[1][6]
Q3: How does pH affect the stability of the compound?
A3: The stability of heterocyclic compounds is often highly dependent on pH.[1] While specific data for this molecule is limited, related pyrimidine and pyridine derivatives often exhibit maximum stability in a slightly acidic pH range (e.g., 2.0 to 6.0).[1] Strongly acidic or alkaline conditions can catalyze the hydrolysis of the methoxy group or degradation of the pyrimidine ring itself.[1][6] It is crucial to perform a pH stability study for your specific experimental conditions.
Q4: What are the recommended storage conditions for stock solutions?
A4: To minimize degradation, stock solutions should be stored at low temperatures, ideally at -20°C or -80°C.[1] To prevent issues associated with repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.[1] Additionally, protect solutions from light by using amber vials or wrapping containers in aluminum foil, as pyrimidine derivatives can be photosensitive.[1][6]
Q5: How can I confirm if my solution has degraded?
A5: Visual indicators such as a change in color or the appearance of precipitate may suggest degradation. However, the most reliable confirmation comes from analytical techniques.[1] High-Performance Liquid Chromatography (HPLC) is the most common and effective method to separate the parent compound from its degradation products, allowing for accurate quantification of its remaining concentration.[7][8] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the structures of the degradation products.[8]
Troubleshooting Guide: Diagnosing and Resolving Instability
This section addresses specific experimental issues in a problem-solution format.
Issue 1: I'm observing a loss of compound activity or inconsistent results in my biological assay.
This is a common symptom of compound degradation within the assay medium. The complex composition of cell culture media (containing salts, metals, and proteins) at physiological pH and temperature (e.g., 37°C) can accelerate degradation.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of your compound from a frozen stock immediately before each experiment. Avoid using diluted solutions that have been stored, even for short periods.
-
Assess Media Stability: Conduct a short-term stability study. Incubate this compound in your complete assay medium under your exact experimental conditions (e.g., 37°C, 5% CO₂). Take samples at different time points (e.g., 0, 2, 4, 8, and 24 hours) and analyze them using a stability-indicating HPLC method to quantify the remaining parent compound.
-
Modify Experimental Workflow: If significant degradation is observed, consider reducing the incubation time of the compound in the assay. If possible, perform solution handling steps on ice to minimize thermal degradation.
-
Incorporate Antioxidants: If oxidation is confirmed as the primary degradation pathway, consider adding a low concentration of an antioxidant like N-acetylcysteine or ascorbic acid to the assay medium, provided it does not interfere with the biological system being studied.
Issue 2: My HPLC analysis shows the peak for my compound decreasing over time, and new, smaller peaks are appearing.
This is a clear indication of chemical degradation. The goal is to identify the stress factor (e.g., pH, light, oxygen, temperature) causing the degradation and mitigate it. This process is systematically investigated through a forced degradation study.[9][10]
Troubleshooting Workflow:
The following diagram outlines a systematic approach to identifying and solving the stability issue.
Caption: Troubleshooting workflow for diagnosing and mitigating compound instability.
Potential Degradation Pathways
Understanding the likely chemical transformations is key to designing effective stabilization strategies.
Caption: Potential degradation pathways for this compound.
Key Pathways:
-
Oxidation: The primary alcohol moiety is susceptible to oxidation, forming an aldehyde intermediate which can be further oxidized to a carboxylic acid. This process can be catalyzed by trace metals, light, or dissolved oxygen.
-
Hydrolysis: Under strongly acidic or basic conditions, the 2-methoxy group can be hydrolyzed to a hydroxyl group, altering the molecule's structure and properties.
Experimental Protocols
These detailed protocols provide a framework for systematically evaluating and improving the stability of your compound.
Protocol 1: Forced Degradation Study
A forced degradation or "stress testing" study is essential to identify potential degradation products and establish the specificity of your analytical method.[9][11] The goal is to achieve 10-30% degradation of the active pharmaceutical ingredient (API).[6]
Objective: To determine the degradation profile of this compound under various stress conditions.
Methodology:
-
Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.
-
Stress Conditions: Expose aliquots of the solution to the conditions outlined in the table below. Include a control sample stored at -20°C and protected from light.
-
Neutralization: After the specified time, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Dilute all samples to a final concentration of ~50-100 µg/mL with the mobile phase and analyze immediately using a validated stability-indicating HPLC method (see Protocol 2).
Table 1: Recommended Conditions for Forced Degradation Study
| Stress Condition | Reagent / Method | Temperature | Recommended Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 - 48 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 4 - 8 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal | Dry Heat / Solution | 70°C | 48 hours |
| Photolytic | UV (254 nm) & White Light | Room Temp | 24 - 72 hours |
Note: Durations are starting points and should be adjusted to achieve the target degradation of 10-30%.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately measure the decrease in the active ingredient's concentration due to degradation.[12] It must resolve the parent peak from all degradation product peaks and any excipients present.[7]
Objective: To develop a reverse-phase HPLC (RP-HPLC) method capable of separating the parent compound from its degradation products.
Methodology:
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: Develop a gradient elution method to ensure separation of compounds with different polarities. A good starting point is a linear gradient from 5% B to 95% B over 20 minutes.
-
Detection: Use a UV detector set at the λ_max of this compound. If unknown, perform a scan from 200-400 nm; pyrimidine derivatives often have absorbance around 260-280 nm.[13]
-
Method Validation:
-
Inject a mixture of the stressed samples from the forced degradation study (Protocol 1).
-
Optimize the gradient to ensure baseline separation between the parent peak and all new peaks (degradation products).
-
Perform peak purity analysis using a photodiode array (PDA) detector to confirm that the parent peak is not co-eluting with any impurities.
-
Table 2: Example Buffer Screening for Improved Stability (Hypothetical Data)
This table illustrates how to present data from a study aimed at finding an optimal buffer system.
| Buffer System (pH) | Storage Condition | % Parent Compound Remaining (24h) |
| 0.1 M HCl (pH 1) | 40°C | 75.2% |
| 0.1 M Citrate (pH 4.5) | 40°C | 98.9% |
| PBS (pH 7.4) | 40°C | 91.5% |
| 0.1 M Carbonate (pH 9) | 40°C | 82.1% |
This data demonstrates that a slightly acidic citrate buffer at pH 4.5 provides superior stability compared to neutral or basic conditions for this hypothetical scenario.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. biomedres.us [biomedres.us]
- 11. scribd.com [scribd.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Solubility for (2-Methoxypyrimidin-4-YL)methanol
Welcome to our dedicated technical support guide for researchers working with (2-Methoxypyrimidin-4-YL)methanol. This resource provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges often encountered with this compound in standard assay buffers. Our goal is to equip you with the knowledge and protocols to ensure reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What's happening?
A1: This is a classic case of exceeding the compound's kinetic solubility limit in the final assay buffer. Here’s a breakdown of the issue:
-
This compound , like many heterocyclic small molecules, is significantly more soluble in organic solvents like Dimethyl Sulfoxide (DMSO) than in aqueous solutions.
-
When you add the DMSO stock to your buffer, you create a supersaturated solution. The compound remains dissolved for a short period, but as the DMSO disperses, the local concentration of the compound in the aqueous environment exceeds its solubility limit, leading to precipitation.[1]
-
It's crucial to distinguish between two types of solubility:
-
Thermodynamic Solubility: The true equilibrium solubility of a compound in a solvent after an extended period.
-
Kinetic Solubility: The concentration at which a compound precipitates when added from a concentrated organic stock solution into an aqueous buffer.[2] For most in vitro assays, kinetic solubility is the more practical and relevant parameter.
-
Precipitation can lead to significant experimental artifacts, including underestimated compound activity, poor data reproducibility, and inaccurate structure-activity relationships (SAR).[1]
Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility
If you are facing precipitation issues, follow this tiered troubleshooting workflow. Start with the simplest methods before moving to more complex formulation strategies.
Caption: A decision-making workflow for troubleshooting compound solubility.
Q2: What is the maximum recommended DMSO concentration, and why is it important?
A2: The final concentration of DMSO in your assay should be as low as possible, ideally below 0.5% , and almost always under 1%.[2]
Causality: High concentrations of DMSO can be directly cytotoxic, alter cell membrane permeability, and interfere with the activity of enzymes or protein-protein interactions being studied.[3] It is a potent organic solvent that can denature proteins and disrupt biological systems at sufficient concentrations. Therefore, minimizing its concentration is critical for maintaining the biological integrity of your assay.
Best Practice: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO (or any other co-solvent) as your test wells to account for any solvent-induced effects on the assay readout.[2]
Q3: My compound is a pyrimidine derivative. Can I use pH to my advantage?
A3: Yes, pH modification can be a powerful tool, especially for molecules with ionizable groups.[4] Pyrimidine rings contain nitrogen atoms that are weakly basic and can be protonated.
-
Mechanism: The solubility of weak bases generally increases as the pH of the solution decreases (becomes more acidic).[5] Protonation of the nitrogen atoms increases the polarity of the molecule, enhancing its interaction with water. The optimal pH for the activity of carbamoyl-phosphate synthetase II, a key enzyme in pyrimidine biosynthesis, is 7.4.[6]
-
Experimental Protocol:
-
Determine the pKa of this compound (if available in the literature) or test empirically.
-
Prepare a series of buffers with pH values ranging from 6.0 to 8.0 (e.g., in 0.5 pH unit increments).
-
Add the compound (from a DMSO stock) to each buffer to the desired final concentration.
-
Visually inspect for precipitation and, if possible, quantify the concentration of the dissolved compound using a method like HPLC-UV.
-
-
Caution: Ensure that the altered pH does not negatively impact your target protein, cells, or assay components. The acceptable pH range for many biological assays is narrow, typically between pH 7.2 and 7.4.[5]
Q4: What other co-solvents can I try if I need to keep the DMSO concentration very low?
A4: If you must limit DMSO, other water-miscible organic solvents can be used, though they should also be kept at minimal concentrations.[7][8]
| Co-Solvent | Typical Final Concentration | Pros | Cons |
| Ethanol | ≤ 1% | Less aggressive than DMSO; often well-tolerated by cells. | Can still affect enzyme activity; volatile. |
| Polyethylene Glycol (PEG 300/400) | ≤ 2% | Low toxicity; can significantly enhance solubility.[2] | Can increase viscosity; may interfere with some assay readouts. |
| Glycerin | ≤ 2% | Very low toxicity; biocompatible. | High viscosity; may be less effective for highly nonpolar compounds. |
Protocol for Co-Solvent Testing:
-
Prepare 10 mM stock solutions of your compound in each co-solvent (DMSO, Ethanol, PEG 400).
-
Create a dilution series of the compound in your primary assay buffer.
-
Observe the concentration at which precipitation occurs (the kinetic solubility limit).
-
Run vehicle controls for each co-solvent to check for assay interference.
Q5: I've tried co-solvents, but they interfere with my cell-based assay. What is a more biologically inert alternative?
A5: This is the ideal scenario for using cyclodextrins . These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9][10]
-
Mechanism: The hydrophobic this compound molecule can become encapsulated within the cyclodextrin's nonpolar cavity, forming a water-soluble "inclusion complex."[11][12] This complex effectively shields the poorly soluble drug from the aqueous environment, dramatically increasing its apparent solubility without using harsh organic solvents.[13][14]
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 9. touroscholar.touro.edu [touroscholar.touro.edu]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Cyclodextrins as pharmaceutical solubilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Guide to Minimizing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to mastering the Fischer esterification. As Senior Application Scientists, we understand that while this reaction is a cornerstone of organic synthesis, undesirable byproducts can often compromise yield and purity, leading to time-consuming purification challenges. This guide provides in-depth, field-proven insights into the common side reactions and offers robust strategies to mitigate them, ensuring the integrity of your synthetic pathways.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address the most common issues encountered during the Fischer esterification of related compounds, with a focus on preventing the formation of unwanted byproducts.
Issue 1: My reaction is producing a significant amount of a symmetrical ether as a byproduct. How can I prevent this?
Q: What is causing the formation of a symmetrical ether in my Fischer esterification?
A: Symmetrical ethers are primarily formed through the acid-catalyzed dehydration of two alcohol molecules.[1] This side reaction is particularly competitive with esterification when using primary alcohols, as the reaction conditions (strong acid and heat) are conducive to both processes.[1] The mechanism involves the protonation of one alcohol molecule to form a good leaving group (water), which is then displaced by a second alcohol molecule in an SN2 reaction.[1]
Troubleshooting & Mitigation Strategies:
-
Temperature Control is Critical: The formation of ethers is highly temperature-dependent. For instance, in the reaction of ethanol, diethyl ether formation is favored at around 130-140°C, while at higher temperatures (above 150°C), elimination to form ethylene becomes more prominent.[1] It is crucial to maintain the reaction temperature at the lowest possible point that still allows for a reasonable rate of esterification.
-
Stoichiometry Adjustments: While using the alcohol as a solvent is a common strategy to drive the esterification equilibrium forward, an extremely high concentration of the alcohol can also favor the bimolecular dehydration leading to ether formation.[2] Consider using a co-solvent to dilute the alcohol if ether formation is significant.
-
Catalyst Choice: While strong mineral acids like sulfuric acid (H₂SO₄) are effective, they are also potent dehydrating agents that can promote ether synthesis.[3] Consider using a milder acid catalyst, such as p-toluenesulfonic acid (TsOH), or a solid-supported acid catalyst which can sometimes offer greater selectivity.[4]
Issue 2: I am observing the formation of an alkene, and my starting alcohol is being consumed in a side reaction. What is happening and how can I stop it?
Q: Why is my alcohol dehydrating to an alkene during the esterification?
A: The acid-catalyzed dehydration of alcohols to form alkenes is a common side reaction, especially with secondary and tertiary alcohols.[4][5] Tertiary alcohols are particularly susceptible to this elimination reaction due to the formation of a stable tertiary carbocation intermediate upon protonation of the hydroxyl group and subsequent loss of water.[4][5]
Troubleshooting & Mitigation Strategies:
-
Substrate Suitability: Be aware that tertiary alcohols are generally poor substrates for Fischer esterification due to their high propensity for dehydration.[4] If you must esterify a tertiary alcohol, consider alternative methods that do not employ strong acids, such as the Steglich esterification.
-
Reaction Temperature: As with ether formation, lower reaction temperatures will disfavor the elimination reaction. The dehydration of alcohols is an endothermic process and is therefore favored at higher temperatures.[6]
-
Milder Catalysts: The use of a less corrosive and less dehydrating acid catalyst can significantly reduce the extent of alkene formation. Lewis acids, for example, can sometimes be effective alternatives to strong Brønsted acids.[4]
Experimental Protocols
Protocol 1: Minimizing Diethyl Ether Formation in the Esterification of Acetic Acid with Ethanol
This protocol outlines a procedure for the synthesis of ethyl acetate, with specific steps to minimize the formation of the diethyl ether byproduct.
Materials:
-
Glacial Acetic Acid
-
Anhydrous Ethanol
-
p-Toluenesulfonic acid (TsOH)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Ethyl Acetate (for extraction)
-
Dean-Stark Apparatus
-
Reflux Condenser
-
Heating Mantle
-
Separatory Funnel
-
Rotary Evaporator
Procedure:
-
Reaction Setup: Assemble a Dean-Stark apparatus with a reflux condenser on a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: To the flask, add acetic acid (1 equivalent), ethanol (3 equivalents), and p-toluenesulfonic acid (0.05 equivalents). The use of a moderate excess of ethanol helps to drive the equilibrium towards the ester without excessively favoring ether formation.
-
Azeotropic Water Removal: Heat the reaction mixture to reflux. The water produced during the reaction will be removed azeotropically with the ethanol and collected in the Dean-Stark trap. This continuous removal of water is a key strategy to push the reaction to completion and minimize side reactions.[2]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting carboxylic acid is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted acetic acid.
-
Wash with brine to remove any remaining aqueous components.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution using a rotary evaporator.
-
-
Purification: The crude ethyl acetate can be purified by distillation to remove any residual ethanol and high-boiling impurities.
Data Presentation
Table 1: Effect of Temperature on Byproduct Formation in the Esterification of Ethanol
| Temperature (°C) | Primary Product | Major Byproduct(s) |
| 130-140 | Diethyl Ether | Ethyl Acetate, Ethylene |
| 150-180 | Ethylene | Diethyl Ether, Ethyl Acetate |
| < 130 | Ethyl Acetate | Diethyl Ether (minor) |
This table provides a general guideline. Optimal temperatures will vary depending on the specific substrates and catalyst used.
Visualizations
Logical Relationship: Factors Influencing Byproduct Formation
Caption: Key reaction conditions that promote the formation of ether and alkene byproducts in Fischer esterification.
Experimental Workflow: Byproduct Minimization and Product Isolation
Caption: A streamlined workflow for Fischer esterification focusing on byproduct minimization and efficient product isolation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Video: Esterification - Concept [jove.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to (2-Methoxypyrimidin-4-YL)methanol and Other Pyrimidine Derivatives for Drug Discovery
Introduction: The Central Role of the Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring system is a cornerstone of medicinal chemistry and chemical biology. As a fundamental component of nucleobases like cytosine, thymine, and uracil, it is intrinsically recognized by biological systems.[1][2] This inherent bio-relevance has made pyrimidine derivatives a highly successful class of compounds in drug discovery, with applications spanning oncology, infectious diseases, and inflammatory conditions.[1][3][4][5] The versatility of the pyrimidine scaffold allows for precise modification at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules to achieve desired therapeutic effects.[6][7]
This guide provides an in-depth comparative analysis of (2-Methoxypyrimidin-4-YL)methanol , a versatile building block, against other key pyrimidine derivatives. We will explore how subtle changes in substitution patterns dramatically influence synthetic accessibility, chemical reactivity, and potential biological applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical Profile of the Subject: this compound
This compound (CAS 38696-25-2) is a bifunctional building block featuring two key reactive handles: a nucleophilic substitution-prone methoxy group at the C2 position and a versatile hydroxymethyl group at the C4 position.[8][9]
-
Molecular Formula: C₆H₈N₂O₂[8]
-
Molecular Weight: 140.14 g/mol [8]
-
Key Features:
-
The 2-methoxy group is an electron-donating group, which influences the electron density of the pyrimidine ring. It can also serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, albeit less readily than a halogen.
-
The 4-hydroxymethyl group is a primary alcohol, providing a reactive site for a wide array of transformations, including oxidation, esterification, etherification, and conversion to a leaving group (e.g., a halide or tosylate) for subsequent nucleophilic displacement.
-
This combination makes it a valuable intermediate for constructing more complex molecules, particularly kinase inhibitors in cancer therapy and novel agrochemicals.[8]
Selection of Comparator Pyrimidine Derivatives
To provide a robust comparative analysis, we have selected three alternative pyrimidine building blocks that highlight the distinct roles of substituents at the C2 and C4 positions.
-
Pyrimidin-4-yl-methanol: The unsubstituted parent analog, serving as a baseline to understand the electronic contribution of the 2-methoxy group.
-
2-Chloropyrimidin-4-yl)methanol: A derivative with a highly reactive leaving group at the C2 position, offering a direct comparison of reactivity for SNAr reactions.
-
2-Methoxy-4-pyrimidinecarboxylic acid: An analog where the C4-methanol is oxidized to a carboxylic acid, showcasing a different functional handle for downstream chemistry (e.g., amide bond formation).
Comparative Analysis
Synthetic Accessibility and Reactivity
The choice of a starting material is often dictated by its accessibility and predictable reactivity. The electronic nature of the C2 substituent dramatically alters the reactivity of the pyrimidine ring, particularly towards nucleophilic attack.
-
This compound: The 2-methoxy group is moderately activating for SNAr, making it a stable yet versatile intermediate. It allows for controlled reactions with strong nucleophiles. The 4-methanol group is a standard primary alcohol, readily undergoing transformations under well-established conditions.
-
Pyrimidin-4-yl-methanol: Lacking an electron-withdrawing group at C2, this core is less reactive towards SNAr. Its utility lies in reactions where the pyrimidine core itself is the desired pharmacophore without further C2 substitution.
-
(2-Chloropyrimidin-4-yl)methanol: The 2-chloro group is a strong electron-withdrawing group and an excellent leaving group. This makes the C2 position highly susceptible to SNAr reactions, even with weaker nucleophiles like amines and thiols.[10][11] This high reactivity is advantageous for rapid library synthesis but can sometimes lead to lower selectivity and stability issues.[10]
-
2-Methoxy-4-pyrimidinecarboxylic acid: The carboxylic acid at C4 offers a robust handle for amide coupling reactions, a cornerstone of medicinal chemistry. The synthesis often involves the oxidation of the corresponding methanol, adding a step to the synthetic route but providing direct access to a different chemical space.
The following diagram illustrates a typical decision-making workflow for selecting a pyrimidine building block based on the desired synthetic outcome.
Caption: Decision workflow for selecting a 4-substituted pyrimidine derivative.
Physicochemical Properties Comparison
The substituents have a predictable impact on key physicochemical properties that are critical for drug development, such as solubility, lipophilicity (logP), and pKa.
| Property | This compound | Pyrimidin-4-yl-methanol | (2-Chloropyrimidin-4-yl)methanol | 2-Methoxy-4-pyrimidinecarboxylic acid |
| Molecular Weight | 140.14 | 110.11 | 144.56 | 154.12 |
| Calculated logP | ~0.1 | ~ -0.5 | ~0.8 | ~0.4 |
| Polar Surface Area | 58.7 Ų | 55.5 Ų | 46.3 Ų | 75.6 Ų |
| H-Bond Donors | 1 | 1 | 1 | 2 |
| H-Bond Acceptors | 4 | 3 | 3 | 5 |
| Reactivity Handle 1 | C2-OMe (SNAr) | C2-H (C-H activation) | C2-Cl (SNAr) | C2-OMe (SNAr) |
| Reactivity Handle 2 | C4-CH₂OH (Versatile) | C4-CH₂OH (Versatile) | C4-CH₂OH (Versatile) | C4-COOH (Amide Coupling) |
Data is estimated from chemical databases and serves for comparative purposes.
Expert Interpretation:
-
The chloro derivative is the most lipophilic, which could influence cell permeability but may also increase metabolic liability.
-
The unsubstituted derivative is the most polar, suggesting higher aqueous solubility.
-
The carboxylic acid derivative has the highest polar surface area and an additional hydrogen bond donor, which will significantly increase its solubility in aqueous media at physiological pH but may hinder passive diffusion across cell membranes.
Experimental Protocols
To ensure the practical application of this guide, we provide validated, step-by-step protocols for key transformations.
Protocol 1: Representative Synthesis of a 2-Aminopyrimidine via SNAr
This protocol details the nucleophilic aromatic substitution on (2-Chloropyrimidin-4-yl)methanol, a common step in the synthesis of kinase inhibitors.
Objective: To replace the 2-chloro substituent with a primary amine.
Materials:
-
(2-Chloropyrimidin-4-yl)methanol (1.0 eq)
-
Benzylamine (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve (2-Chloropyrimidin-4-yl)methanol in DMF in a round-bottom flask.
-
Add benzylamine followed by DIPEA.
-
Heat the reaction mixture to 80 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-(benzylamino)pyrimidin-4-yl)methanol.
-
Self-Validation: Confirm the structure and purity of the final product using ¹H NMR and LC-MS. The disappearance of the starting material signal and the appearance of new aromatic and benzylic proton signals in the NMR spectrum, along with the correct mass peak in the MS, will validate the reaction's success.
The workflow for this synthetic protocol is visualized below.
Caption: Experimental workflow for S(N)Ar on a 2-chloropyrimidine.
Protocol 2: Esterification of the 4-Hydroxymethyl Group
This protocol demonstrates a standard transformation of the alcohol moiety on this compound.
Objective: To form an ester linkage using acetic anhydride.
Materials:
-
This compound (1.0 eq)
-
Acetic anhydride (1.5 eq)
-
Pyridine (as solvent and base)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq, catalyst)
-
Dichloromethane (DCM)
-
1M HCl solution
Procedure:
-
Dissolve this compound in pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DMAP, followed by the dropwise addition of acetic anhydride.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by slowly adding water.
-
Dilute the mixture with DCM and wash with 1M HCl (2x) to remove pyridine, followed by a brine wash (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The resulting crude (2-methoxypyrimidin-4-yl)methyl acetate is often pure enough for the next step, but can be further purified by chromatography if necessary.
-
Self-Validation: Successful esterification is confirmed by ¹H NMR, observing a downfield shift of the methylene protons (-CH₂O-) and the appearance of a new methyl singlet around 2.1 ppm corresponding to the acetate group.
Conclusion and Future Outlook
The selection of a pyrimidine building block is a critical decision in the design of a synthetic route for novel therapeutics.
-
This compound offers a balance of stability and reactivity, making it an excellent choice for multi-step syntheses where controlled C2 substitution is required.
-
For rapid diversification of the C2 position, (2-Chloropyrimidin-4-yl)methanol is the superior choice due to the high reactivity of the chloro leaving group.[10]
-
When the primary goal is to introduce diversity via amide bond formation, starting with or synthesizing 2-Methoxy-4-pyrimidinecarboxylic acid is the most direct and efficient strategy.
-
Pyrimidin-4-yl-methanol serves as a crucial starting point when the unsubstituted C2 position is a key element of the final pharmacophore.
The continued exploration of substitution patterns on the pyrimidine ring is a fruitful area of research.[1][12][13] As our understanding of structure-activity relationships (SAR) deepens, the demand for precisely functionalized intermediates like this compound and its analogs will undoubtedly grow, driving the development of the next generation of pyrimidine-based medicines.[1][14]
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. wjarr.com [wjarr.com]
- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. This compound [myskinrecipes.com]
- 9. This compound | 38696-25-2 [sigmaaldrich.com]
- 10. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 11. 2-Chloropyrimidine 95 1722-12-9 [sigmaaldrich.com]
- 12. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 13. growingscience.com [growingscience.com]
- 14. Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes to (2-Methoxypyrimidin-4-YL)methanol
(2-Methoxypyrimidin-4-yl)methanol is a key building block in medicinal chemistry, finding application in the synthesis of a variety of biologically active compounds. Its structural motif is present in molecules targeting a range of therapeutic areas. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in drug discovery and development. This guide provides a head-to-head comparison of the primary synthetic routes to this compound, offering a detailed analysis of their respective advantages and disadvantages, supported by experimental data.
Introduction to Synthetic Strategies
The synthesis of this compound can be broadly approached via two main disconnection strategies:
-
Reduction of a C4-Carbonyl Precursor: This is the most common and direct approach, starting from a pyrimidine ring that already possesses the desired 2-methoxy substituent and a carbonyl group at the C4 position. This carbonyl group, typically in the form of a carboxylic acid or an ester, is then reduced to the corresponding primary alcohol.
-
Construction of the Pyrimidine Ring: This approach involves the formation of the pyrimidine ring from acyclic precursors, incorporating the required functional groups during the cyclization process. While offering flexibility in analogue synthesis, this route is often more complex for the specific target molecule.
This guide will focus on the more prevalent and practical reductive strategies, providing a detailed comparison of the two main variations.
Route 1: Reduction of Ethyl 2-Methoxypyrimidine-4-carboxylate
This route involves the synthesis of ethyl 2-methoxypyrimidine-4-carboxylate, followed by its reduction to the target alcohol.
Workflow for Route 1
A Comparative Analysis of Pyridine and Pyrimidine Derivatives as Anti-Inflammatory Agents: A Guide for Researchers
In the relentless pursuit of novel therapeutics to combat inflammatory diseases, heterocyclic compounds have emerged as a fertile ground for drug discovery. Among these, pyridine and pyrimidine derivatives have garnered significant attention due to their remarkable and diverse biological activities. This guide provides an in-depth comparative study of the anti-inflammatory effects of these two prominent classes of N-heterocycles, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, structure-activity relationships (SAR), and present supporting experimental data to facilitate a comprehensive understanding of their therapeutic potential.
The Landscape of Inflammation: A Complex Biological Response
Inflammation is a fundamental protective response of the body to harmful stimuli, such as pathogens, damaged cells, or irritants. However, dysregulation of this intricate process can lead to chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. The inflammatory cascade is orchestrated by a complex network of signaling pathways and a plethora of inflammatory mediators. Key players in this process include cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). The expression of these mediators is largely controlled by transcription factors, most notably nuclear factor-kappa B (NF-κB), and signaling cascades such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and mitogen-activated protein kinase (MAPK) pathways. The therapeutic efficacy of anti-inflammatory drugs hinges on their ability to modulate these critical targets.
Pyridine and Pyrimidine Scaffolds: Privileged Structures in Medicinal Chemistry
Both pyridine, a six-membered aromatic ring with one nitrogen atom, and pyrimidine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, are considered "privileged structures" in medicinal chemistry. Their unique electronic properties and ability to form multiple hydrogen bonds allow them to interact with a wide range of biological targets with high affinity and specificity. This inherent versatility has led to the development of numerous drugs containing these scaffolds for various therapeutic indications, including inflammation.
Mechanistic Insights: A Head-to-Head Comparison
The anti-inflammatory prowess of pyridine and pyrimidine derivatives stems from their ability to interfere with key inflammatory pathways. While there is some overlap in their mechanisms, distinct patterns of activity have been observed.
Inhibition of Cyclooxygenase (COX) Enzymes
A primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes, which exist in two main isoforms: the constitutively expressed COX-1, involved in physiological functions, and the inducible COX-2, which is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable attribute for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects.
-
Pyridine Derivatives: Several pyridine-containing compounds have been identified as potent and selective COX-2 inhibitors. The pyridine nucleus often serves as a key pharmacophore, contributing to the binding affinity and selectivity for the COX-2 active site.[1][2]
-
Pyrimidine Derivatives: Similarly, the pyrimidine scaffold is a cornerstone in the design of selective COX-2 inhibitors.[3][4][5] Numerous studies have demonstrated that pyrimidine derivatives can exhibit potent COX-2 inhibitory activity, in some cases rivaling or even surpassing the efficacy of established drugs like celecoxib.[6][7][8] The presence of specific substituents on the pyrimidine ring plays a crucial role in determining their potency and selectivity.[9]
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response, controlling the transcription of a vast array of pro-inflammatory genes.[10] Inhibition of NF-κB activation is a highly sought-after strategy for the development of novel anti-inflammatory drugs.
-
Pyridine Derivatives: Certain pyridine derivatives have been shown to exert their anti-inflammatory effects by targeting the NF-κB pathway.[11][12] For instance, some pyridine N-oxide derivatives have been found to inhibit the DNA binding of NF-κB, thereby preventing the transcription of its target genes.[13]
-
Pyrimidine Derivatives: The pyrimidine scaffold has also been incorporated into molecules designed to inhibit NF-κB signaling.[14][15][16] These compounds can interfere with various steps in the pathway, including the phosphorylation and degradation of the inhibitory protein IκBα and the nuclear translocation of the NF-κB p65 subunit.[14]
Targeting the JAK/STAT Pathway
The JAK/STAT pathway is a critical signaling cascade for a wide range of cytokines and growth factors involved in immunity and inflammation. Dysregulation of this pathway is implicated in numerous autoimmune and inflammatory disorders.
-
Pyridine Derivatives: The pyridine core is a feature in some JAK inhibitors.[17][18] For instance, tofacitinib, a pan-JAK inhibitor approved for the treatment of rheumatoid arthritis, contains a pyrrolo[2,3-d]pyrimidine core, which is a fused pyrimidine-pyrrole bicyclic system, but the broader class of pyridine-containing JAK inhibitors is also being explored.[19]
-
Pyrimidine Derivatives: Pyrimidine-based compounds have emerged as a particularly promising class of JAK inhibitors.[20][21][22] Several selective JAK inhibitors, including those targeting JAK1 and JAK2, are based on the pyrimidine scaffold.[20][21] These inhibitors can effectively block the downstream signaling of pro-inflammatory cytokines, leading to a potent anti-inflammatory response.
Comparative Efficacy: A Look at the Experimental Data
A direct comparison of newly synthesized pyridine and pyrimidine derivatives in a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model provides valuable insights into their relative anti-inflammatory potential.[23][24]
| Compound Class | Derivative | Nitric Oxide (NO) Inhibition (%) | IC50 for NO Inhibition (µM) |
| Pyridine | 7a | 65.48% | 76.6 |
| 7f | 51.19% | 96.8 | |
| Pyrimidine | 9a | 55.95% | 83.1 |
| 9d | 61.90% | 88.7 |
Data synthesized from a comparative study on newly synthesized pyridine and pyrimidine derivatives.[23][24]
In this particular study, the pyridine derivative 7a demonstrated the most potent inhibition of nitric oxide production, a key inflammatory mediator.[23][24] Further analysis of the most promising compounds from each class revealed their effects on the gene expression of inflammatory cytokines.
| Compound | IL-1β Downregulation | IL-6 Downregulation | TNF-α Downregulation | NF-κB Downregulation | iNOS Downregulation |
| Pyridine (7a) | 43% | 32% | 61% | 26% | 53% |
| Pyrimidine (9d) | 71% | 48% | 83% (not significant) | 61% | 65% |
Data represents the percentage decrease in mRNA expression levels in LPS-stimulated RAW 264.7 cells treated with the respective compounds.[23]
These results indicate that while the pyridine derivative 7a was a more potent inhibitor of NO production, the pyrimidine derivative 9d showed a more pronounced effect on the downregulation of several key pro-inflammatory cytokines and iNOS at the gene expression level.[23] This highlights the nuanced differences in the biological activities of these two scaffolds and underscores the importance of comprehensive screening to identify the most promising candidates for specific therapeutic applications.
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of both pyridine and pyrimidine derivatives is highly dependent on the nature and position of substituents on their core structures.
-
Pyridine Derivatives: For pyridine-based anti-inflammatory agents, the presence of specific functional groups such as -OMe, -OH, -C=O, and -NH2 can enhance their activity.[25][26] Conversely, the introduction of bulky groups or halogen atoms may lead to a decrease in potency.[25][26] The overall electronic and steric properties of the substituents play a critical role in their interaction with target enzymes and receptors.
-
Pyrimidine Derivatives: Extensive SAR studies on pyrimidine derivatives have revealed that substitutions at various positions of the pyrimidine ring can significantly influence their anti-inflammatory effects. For example, in a series of pyrimidine-pyridine hybrids, a trimethoxyphenyl group at the 4-position of the pyridine ring was found to be crucial for potent in vivo anti-inflammatory activity.[9] The nature of the substituent at the C2, C4, and C5 positions of the pyrimidine ring is often a key determinant of their COX-2 selectivity and overall anti-inflammatory potency.[9]
Experimental Protocols for Evaluating Anti-Inflammatory Activity
To ensure the scientific rigor and reproducibility of findings, standardized and well-validated experimental models are essential. Below are detailed protocols for two commonly employed assays to assess the anti-inflammatory effects of pyridine and pyrimidine derivatives.
In Vitro Assay: LPS-Induced Inflammatory Response in RAW 264.7 Macrophages
This in vitro model is widely used to screen for compounds that can inhibit the production of inflammatory mediators in response to a bacterial endotoxin, lipopolysaccharide (LPS).
Objective: To evaluate the ability of test compounds to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated RAW 264.7 murine macrophages.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[27]
-
Compound Treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of the test compounds (pyridine or pyrimidine derivatives). Incubate for 1-2 hours.
-
LPS Stimulation: After the pre-treatment period, add LPS to the wells at a final concentration of 10-100 ng/mL to induce an inflammatory response.[27] A vehicle control group (without test compound) and a negative control group (without LPS stimulation) should be included.
-
Incubation: Incubate the plates for an appropriate duration, typically 18-24 hours, to allow for the production of inflammatory mediators.[28][29][30]
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[30][31]
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration (a stable metabolite of NO) using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[28]
-
-
Data Analysis: Calculate the percentage inhibition of NO and cytokine production by the test compounds compared to the LPS-stimulated vehicle control. Determine the half-maximal inhibitory concentration (IC50) values for each compound.
Causality Behind Experimental Choices: RAW 264.7 macrophages are a well-established and reliable cell line for studying inflammatory responses. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages through Toll-like receptor 4 (TLR4), leading to the robust production of inflammatory mediators. The Griess assay and ELISA are sensitive and specific methods for quantifying NO and cytokines, respectively, providing a quantitative measure of the anti-inflammatory activity of the test compounds.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used in vivo model of acute inflammation to evaluate the anti-inflammatory activity of novel compounds.[32][33][34][35][36]
Objective: To assess the ability of test compounds to reduce the acute inflammatory edema induced by the injection of carrageenan into the rat paw.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight before the experiment with free access to water.
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[34][36]
-
Compound Administration: Administer the test compounds (pyridine or pyrimidine derivatives) or a vehicle control (e.g., saline, DMSO) intraperitoneally or orally at a predetermined time (typically 30-60 minutes) before the carrageenan injection.[34] A standard anti-inflammatory drug, such as indomethacin, should be used as a positive control.[34]
-
Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[32][34]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using the plethysmometer.[34][36]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline paw volume from the post-treatment paw volume.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
-
The formula for calculating the percentage inhibition is: [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Causality Behind Experimental Choices: Carrageenan is a phlogistic agent that induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase is characterized by the release of prostaglandins and other inflammatory mediators. This model is highly reproducible and is sensitive to inhibition by both steroidal and non-steroidal anti-inflammatory drugs, making it an excellent tool for screening potential anti-inflammatory agents. The plethysmometer provides a precise and non-invasive method for quantifying the extent of edema.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To further elucidate the complex interplay of these compounds with inflammatory signaling, the following diagrams provide a visual representation of key pathways and experimental procedures.
Caption: Simplified NF-κB signaling pathway and potential inhibition points for pyridine and pyrimidine derivatives.
Caption: Experimental workflow for the in vitro evaluation of anti-inflammatory activity in RAW 264.7 macrophages.
Conclusion and Future Directions
Both pyridine and pyrimidine derivatives represent highly promising scaffolds for the development of novel anti-inflammatory agents. Their versatility allows for the fine-tuning of their pharmacological properties to target specific components of the inflammatory cascade, including COX enzymes, the NF-κB pathway, and the JAK/STAT pathway. While pyridine derivatives have shown excellent potency in certain assays, pyrimidine-based compounds have demonstrated a broad spectrum of activity against multiple inflammatory mediators and are particularly prominent in the development of selective JAK inhibitors.
The choice between a pyridine or pyrimidine scaffold for drug design will ultimately depend on the specific therapeutic target and the desired pharmacological profile. The comparative data and experimental protocols presented in this guide provide a solid foundation for researchers to make informed decisions and to design and execute robust studies in the quest for the next generation of anti-inflammatory drugs. Future research should continue to explore the vast chemical space of these heterocyclic systems, with a focus on developing highly selective and potent inhibitors with improved safety profiles to address the unmet medical needs in the treatment of chronic inflammatory diseases.
References
- 1. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 10. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyridine N-oxide derivatives inhibit viral transactivation by interfering with NF-kappaB binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of oxazine-linked pyrimidine as an inhibitor of breast cancer growth and metastasis by abrogating NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory Effects of a Novel Nuclear Factor- κ B Inhibitory Derivative Derived from Pyrazolo[3,4- d]Pyrimidine in Three Inflammation Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. EP2338888A1 - Imidazopyridine derivatives as JAK inhibitors - Google Patents [patents.google.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors | Scilit [scilit.com]
- 23. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. investigadores.unison.mx [investigadores.unison.mx]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 32. inotiv.com [inotiv.com]
- 33. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 34. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the efficacy of (2-Methoxypyrimidin-4-YL)methanol derivatives against standard drugs
A Comparative Guide to the Efficacy of Novel (2-Methoxypyrimidin-4-YL)methanol Derivatives
Introduction: The Therapeutic Promise of Pyrimidine Scaffolds
In the landscape of medicinal chemistry, the pyrimidine ring is a privileged scaffold, forming the core of numerous biologically active compounds.[1] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its derivatives are central to a vast array of cellular processes, making them a fertile ground for therapeutic innovation.[2] Researchers have successfully developed pyrimidine-based drugs with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3]
This guide focuses on a novel class of compounds derived from this compound, a key synthetic intermediate poised for the development of next-generation targeted therapies, particularly kinase inhibitors for cancer treatment.[4] The objective of this document is to provide a rigorous framework for benchmarking the efficacy of these novel derivatives against established, standard-of-care drugs. By presenting objective, data-driven comparisons and detailed experimental methodologies, we aim to equip researchers, scientists, and drug development professionals with the insights needed to evaluate the therapeutic potential of this promising chemical series.
The Imperative of Benchmarking in Drug Discovery
The journey from a novel compound to a clinically approved drug is long and fraught with challenges. A critical step in this process is rigorous benchmarking, which serves to contextualize the performance of a new therapeutic candidate against existing treatments.[5] This comparative analysis is not merely about demonstrating activity; it is about identifying a superior therapeutic window, a novel mechanism of action, or an improved safety profile that justifies further development. Without robust benchmarking, a new compound, no matter how potent in isolation, lacks the necessary perspective for rational progression through the drug discovery pipeline.[6]
This guide will utilize a hypothetical series of this compound derivatives—designated as PYR-A and PYR-B —to illustrate the benchmarking process against standard drugs in two key therapeutic areas: oncology and inflammation.
Therapeutic Area 1: Oncology - Targeting Non-Small Cell Lung Cancer (NSCLC)
Many pyrimidine derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key driver in certain cancers like NSCLC.[2] For this benchmark, we hypothesize that our derivative, PYR-A , is a novel EGFR inhibitor.
Standard Drug Comparator: Doxorubicin and Erlotinib
-
Doxorubicin : A widely used anthracycline chemotherapy drug that functions as an anti-tumor antibiotic.[7][8] Its primary mechanism involves intercalating into DNA and inhibiting topoisomerase II, which prevents the relaxation of supercoiled DNA and thereby blocks DNA replication and transcription.[8][9] This non-specific mechanism affects all rapidly dividing cells, leading to significant side effects.[8]
-
Erlotinib : A targeted therapy that specifically inhibits the EGFR tyrosine kinase.[2] By blocking the ATP binding site of the kinase domain, it prevents the autophosphorylation of EGFR and downstream activation of pro-survival signaling pathways like PI3K/AKT/mTOR.[10][11]
Comparative Efficacy Data: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table presents hypothetical IC50 values for PYR-A against our standard drugs in A549 (NSCLC) and MCF-7 (Breast Cancer) cell lines.
| Compound | Target/Mechanism | A549 (NSCLC) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| PYR-A (Hypothetical) | EGFR Kinase Inhibitor | 0.05 | 2.5 |
| Erlotinib | EGFR Kinase Inhibitor | 0.10 | 5.0 |
| Doxorubicin | DNA Intercalation / Topo II Inhibition | 0.80 | 0.50 |
Data is hypothetical for illustrative purposes.
Interpretation: The hypothetical data suggests that PYR-A exhibits greater potency against the A549 cell line compared to the standard targeted therapy, Erlotinib. Its reduced activity against the MCF-7 line, similar to Erlotinib, suggests a targeted mechanism rather than the broad cytotoxicity seen with Doxorubicin.
Signaling Pathway Context: EGFR and Downstream Effectors
The efficacy of PYR-A and Erlotinib is rooted in their ability to inhibit the EGFR signaling pathway, which is crucial for cell growth and proliferation.[11]
Caption: EGFR signaling pathway and the inhibitory action of PYR-A/Erlotinib.
Therapeutic Area 2: Inflammation - Targeting Cyclooxygenase (COX) Enzymes
Certain pyrimidine derivatives have shown promise as selective inhibitors of COX-2, an enzyme implicated in inflammation and pain, with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[3] We will hypothesize that our derivative, PYR-B , is a selective COX-2 inhibitor.
Standard Drug Comparators: Ibuprofen and Celecoxib
-
Ibuprofen : A common non-steroidal anti-inflammatory drug (NSAID) that acts as a non-selective inhibitor of both COX-1 and COX-2 enzymes.[12] Inhibition of COX-1 can lead to gastrointestinal side effects, as it is involved in protecting the stomach lining.[13]
-
Celecoxib : A selective COX-2 inhibitor designed to reduce inflammation and pain with a lower risk of gastrointestinal issues compared to non-selective NSAIDs.[12]
Comparative Efficacy Data: In Vitro COX Inhibition
The selectivity of an NSAID is determined by comparing its IC50 values for COX-1 and COX-2. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| PYR-B (Hypothetical) | 50 | 0.1 | 500 |
| Celecoxib | 25 | 0.05 | 500 |
| Ibuprofen | 10 | 25 | 0.4 |
Data is hypothetical for illustrative purposes.
Interpretation: The hypothetical data for PYR-B demonstrates high selectivity for the COX-2 enzyme, comparable to the standard selective inhibitor Celecoxib. This profile suggests it may offer potent anti-inflammatory effects with a reduced risk of the side effects associated with non-selective drugs like Ibuprofen.
Experimental Protocols: A Foundation for Reliable Benchmarking
The trustworthiness of any comparative guide rests on the validity of its experimental methods.[14] The following are detailed protocols for the key in vitro assays used to generate the type of data presented above.
Protocol 1: MTT Assay for Cellular Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[11]
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (PYR-A, standard drugs) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include a vehicle control (DMSO at the highest concentration used for the drugs) and a no-cell blank control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
Caption: Standard workflow for an MTT-based cytotoxicity assay.
Protocol 2: In Vitro COX Inhibition Assay (Generic)
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes.
Materials:
-
Purified human COX-1 and COX-2 enzymes
-
Heme cofactor
-
Arachidonic acid (substrate)
-
TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine) colorimetric probe
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds (PYR-B, standard drugs) dissolved in DMSO
-
96-well plate
-
Plate reader (590 nm)
Procedure:
-
Enzyme Preparation: In separate wells of a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Compound Addition: Add the test compounds at various concentrations to the enzyme-containing wells. Include a vehicle control (DMSO). Incubate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing arachidonic acid and the colorimetric probe TMPD.
-
Data Acquisition: Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes. The rate of color development is proportional to the COX peroxidase activity.
-
IC50 Calculation: Calculate the initial reaction rates for each concentration. Determine the percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the curve to determine the IC50 value for both COX-1 and COX-2.
-
Selectivity Index: Calculate the selectivity index by dividing the IC50 (COX-1) by the IC50 (COX-2).
Conclusion and Future Directions
This guide provides a structured approach to benchmarking the efficacy of novel this compound derivatives. Through the use of hypothetical candidates, PYR-A and PYR-B , we have demonstrated how direct comparisons against standard drugs, supported by robust experimental data and protocols, can elucidate the potential advantages of a new chemical series. The hypothetical data suggests that these derivatives could offer improved potency and selectivity in the fields of oncology and inflammation, respectively.
The logical next steps in the development of such compounds would involve:
-
In vivo Efficacy Studies: Testing the lead candidates in relevant animal models (e.g., tumor xenografts for PYR-A, arthritis models for PYR-B) to confirm their therapeutic effects in a biological system.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds to assess their drug-like potential.
-
Toxicity and Safety Assessment: Conducting comprehensive toxicology studies to establish a safety profile and determine the therapeutic window.
By adhering to a rigorous, data-driven benchmarking strategy, the scientific community can more effectively identify and advance novel compounds like this compound derivatives, bringing new and improved therapies to patients in need.
References
- 1. researchgate.net [researchgate.net]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol Design and Performance Benchmarks by Phase and by Oncology and Rare Disease Subgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemotherapy drugs | Canadian Cancer Society [cancer.ca]
- 8. Cancer Chemotherapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What do the six main types of chemotherapy actually do? | CCLG - The Children & Young People's Cancer Association [cclg.org.uk]
- 10. How cancer drugs work | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 11. benchchem.com [benchchem.com]
- 12. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Drugs for Autoimmune Inflammatory Diseases: From Small Molecule Compounds to Anti-TNF Biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Editorial: Novel compounds from chemistry to druggable candidates - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Novel (2-Methoxypyrimidin-4-YL)methanol Analogs Against Epidermal Growth Factor Receptor (EGFR)
A Senior Application Scientist's Guide to In Silico Hit Identification and Lead Optimization
In the landscape of modern drug discovery, computational techniques such as molecular docking have become indispensable for the rapid and cost-effective screening of potential drug candidates. This guide provides a comprehensive, in-depth comparison of novel (2-Methoxypyrimidin-4-YL)methanol analogs, targeting the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology. We will explore the rationale behind the experimental design, a detailed step-by-step protocol for conducting the docking studies, and a comparative analysis of the results, grounded in established scientific principles.
Introduction: The Rationale for Targeting EGFR with Pyrimidine Analogs
The Epidermal Growth Factor Receptor (EGFR) is a member of the receptor tyrosine kinase family, which plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of various cancers, including non-small cell lung cancer and glioblastoma. Consequently, the ATP-binding site of the EGFR kinase domain has emerged as a prime target for the development of small-molecule inhibitors.
Pyrimidine-based scaffolds are a cornerstone in the design of kinase inhibitors, owing to their ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, mimicking the adenine moiety of ATP. The this compound core, with its specific substitution pattern, offers a versatile platform for generating analogs with potentially enhanced binding affinity and selectivity. This guide will systematically evaluate a series of these analogs to predict their binding efficacy and mode of interaction within the EGFR active site.
Materials and Methods: A Self-Validating Docking Workflow
The credibility of any in silico study hinges on a robust and reproducible methodology. The following protocol is designed to be a self-validating system, incorporating best practices for protein and ligand preparation, docking simulation, and results analysis.
Experimental Workflow
Caption: A generalized workflow for molecular docking studies.
Step 1: Target Protein Preparation
The selection of an appropriate protein structure is paramount. For this study, we will use the crystal structure of EGFR kinase domain in complex with an inhibitor (PDB ID: 1M17), which provides a well-defined active site.
-
Structure Retrieval: Download the PDB file for 1M17 from the RCSB Protein Data Bank.
-
Preparation using AutoDockTools (ADT):
-
Load the 1M17 PDB file into ADT.
-
Remove water molecules and the co-crystallized ligand. The presence of these molecules can interfere with the docking of our new analogs.
-
Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.
-
Compute Gasteiger charges, which are essential for calculating the electrostatic interactions.
-
Save the prepared protein in the PDBQT format, which contains the atomic coordinates, charges, and atom types required by AutoDock Vina.
-
Step 2: Ligand Preparation
A series of this compound analogs will be designed for this comparative study. For the purpose of this guide, we will consider three hypothetical analogs with varying substitutions to probe the structure-activity relationship.
-
Analog 1 (A1): The core this compound.
-
Analog 2 (A2): Addition of a phenyl group to the methanol moiety to explore hydrophobic interactions.
-
Analog 3 (A3): Addition of a fluorine atom to the phenyl group of A2 to investigate the impact of electron-withdrawing groups.
-
2D Sketching and 3D Conversion: Sketch the 2D structures of the analogs using a chemical drawing tool like ChemDraw or MarvinSketch. Convert these 2D structures to 3D SDF files.
-
Energy Minimization: The initial 3D structures are often not in their lowest energy conformation. Perform energy minimization using a force field like MMFF94 to obtain a more stable and realistic conformation. This step is critical for accurate docking results.
-
Preparation using ADT:
-
Load each energy-minimized ligand into ADT.
-
Detect the aromatic carbons and define the rotatable bonds. This flexibility is essential for the ligand to adapt its conformation within the protein's binding pocket.
-
Save each prepared ligand in the PDBQT format.
-
Step 3: Molecular Docking with AutoDock Vina
AutoDock Vina is a widely used open-source program for molecular docking. It employs a sophisticated gradient optimization method in its search algorithm to predict the binding pose and affinity of a ligand to a receptor.
-
Grid Box Generation: The search space for the docking simulation is defined by a grid box. This box should encompass the entire active site of the target protein.
-
In ADT, with the prepared protein loaded, define the grid box centered on the co-crystallized ligand from the original PDB structure. A grid box size of 25 x 25 x 25 Å is generally sufficient to cover the ATP-binding site of EGFR.
-
-
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand files, the center and size of the grid box, and the output file name.
-
Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform the docking simulation and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
Results and Comparative Analysis
The primary output from AutoDock Vina to be considered for comparison is the binding affinity (ΔG), which is an estimation of the binding free energy. A more negative value indicates a stronger predicted binding.
Comparative Docking Scores
| Analog ID | Structure | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| A1 | This compound | -5.8 | Hydrogen bond with MET769 |
| A2 | Phenyl-substituted analog | -7.2 | Hydrogen bond with MET769, Hydrophobic interactions with LEU768, VAL702 |
| A3 | Fluoro-phenyl substituted analog | -7.5 | Hydrogen bond with MET769, Hydrophobic interactions, Halogen bond with CYS773 |
Analysis of Binding Modes
The predicted binding poses for each analog should be visualized and analyzed using a molecular visualization tool like PyMOL or Chimera.
-
Analog A1: The core structure is predicted to form a crucial hydrogen bond between the pyrimidine nitrogen and the backbone NH of MET769 in the hinge region. This interaction is a hallmark of many known EGFR inhibitors.
-
Analog A2: The addition of the phenyl group allows for favorable hydrophobic interactions with a lipophilic pocket defined by residues such as LEU768 and VAL702. This additional interaction likely accounts for the significant improvement in the predicted binding affinity compared to A1.
-
Analog A3: The fluorine substitution on the phenyl ring is predicted to further enhance the binding affinity. This could be attributed to the formation of a halogen bond with the sulfur atom of CYS773, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.
Discussion and Future Directions
This in silico comparative study demonstrates that the this compound scaffold is a promising starting point for the design of EGFR inhibitors. The docking results suggest that extending the molecule with a substituted phenyl ring can significantly improve the binding affinity by engaging in additional hydrophobic and specific interactions within the ATP-binding pocket.
The superior predicted binding affinity of Analog A3 highlights a clear direction for lead optimization. Future work should focus on synthesizing and performing in vitro assays for these analogs to validate the computational predictions. Further computational studies could explore a wider range of substitutions on the phenyl ring to optimize the binding interactions.
Conclusion
Molecular docking is a powerful tool for the comparative analysis of chemical analogs, providing valuable insights into potential structure-activity relationships. The systematic approach outlined in this guide, from target and ligand preparation to docking simulation and results analysis, offers a robust framework for identifying promising lead candidates in the early stages of drug discovery. The findings from this study suggest that substituted this compound analogs are worthy of further investigation as potential EGFR inhibitors.
Navigating SYK Inhibition: An In Vivo Efficacy Comparison of Pyrimidine-Based Compounds
A Comparative Guide for Researchers in Drug Development
In the landscape of kinase inhibitor development, the (2-methoxypyrimidin-4-yl)methanol scaffold has emerged as a key structural motif. This guide provides a comparative analysis of the in vivo efficacy of compounds built around this core, with a focus on inhibitors of Spleen Tyrosine Kinase (SYK). SYK is a critical mediator of signal transduction in various hematopoietic cells and a validated therapeutic target for a range of autoimmune diseases and B-cell malignancies.[1][2]
This guide will delve into the preclinical data of two prominent SYK inhibitors: P505-15 (also known as PRT062607) , a highly selective inhibitor containing the core scaffold, and Fostamatinib (R788) , a clinically advanced prodrug whose active metabolite, R406, is a potent SYK inhibitor with a related pyrido[2,3-d]pyrimidine structure.[3][4] By examining their performance in relevant in vivo models, we aim to provide researchers with a clear, data-driven perspective on their therapeutic potential and experimental utility.
Mechanism of Action: Interrupting the SYK Signaling Cascade
SYK plays a pivotal role in signaling pathways downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors (FcRs).[5][6] Upon receptor engagement and phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) by Src-family kinases, SYK is recruited to the cell membrane.[7] This binding activates SYK, which then phosphorylates a host of downstream effector proteins, including phospholipase Cγ2 (PLCγ2) and Bruton's tyrosine kinase (BTK), ultimately leading to the activation of transcription factors like NF-κB.[7][8] This cascade promotes cell proliferation, survival, and the release of inflammatory mediators.[9]
Both P505-15 and Fostamatinib (via its active metabolite R406) exert their therapeutic effects by competitively binding to the ATP-binding pocket of SYK, thereby inhibiting its kinase activity and disrupting this signaling cascade.[4][10]
Figure 1: Simplified SYK signaling pathway and points of inhibition.
Comparative In Vivo Efficacy
Both P505-15 and Fostamatinib have demonstrated significant efficacy in various preclinical models of autoimmune disease and B-cell malignancies. The following table summarizes key findings from in vivo studies.
| Compound | Disease Model | Animal Model | Dosing Regimen (Oral) | Key Efficacy Endpoints | Citation(s) |
| P505-15 (PRT062607) | Rheumatoid Arthritis | Rat Collagen-Induced Arthritis (CIA) | 3, 10, 30 mg/kg, BID | Dose-dependent reduction in paw swelling, joint damage, and inflammation. | [3][11] |
| Non-Hodgkin's Lymphoma (NHL) | Ramos Xenograft (Mouse) | 15 mg/kg, BID | Significant inhibition of tumor growth. | [10][12][13] | |
| Chronic Lymphocytic Leukemia (CLL) | BCR-induced Splenomegaly (Mouse) | 15, 30 mg/kg, BID | Prevention of spleen enlargement. | [10][14] | |
| Fostamatinib (R788) | Rheumatoid Arthritis | Mouse Antibody-Induced Arthritis | 30, 60 mg/kg, BID | Reduced inflammation and bone degradation. | [4] |
| Chronic Lymphocytic Leukemia (CLL) | Eμ-TCL1 Transgenic Mouse | 80 mg/kg/day (divided doses) | Reduced proliferation and survival of malignant B-cells; significantly prolonged survival. | [15][16] | |
| Non-Hodgkin's Lymphoma (NHL) | Human Xenograft (Mouse) | Not specified in detail, but clinical trials showed efficacy. | Objective response rates observed in clinical trials for various NHL subtypes. | [17][18] |
Analysis of Efficacy:
P505-15 demonstrates high potency and selectivity for SYK, with an IC50 of 1 nM.[3][10] In vivo, it has shown robust, dose-dependent anti-inflammatory effects in rodent models of rheumatoid arthritis.[3] Furthermore, in models of B-cell malignancies, P505-15 effectively inhibited tumor growth and prevented BCR-mediated splenomegaly, supporting its development for these indications.[10][12][13]
Fostamatinib, as a prodrug of R406, has been extensively studied and has shown efficacy in a remarkable range of animal models, including arthritis, lupus, and lymphoma.[1] In the Eμ-TCL1 transgenic mouse model of CLL, Fostamatinib treatment led to a significant prolongation of survival by inhibiting the antigen-dependent BCR signaling that drives the malignancy.[15] Its success in preclinical models has translated to clinical trials, showing significant activity in NHL and CLL.[17][18]
Experimental Protocols: A Closer Look
To provide a practical context for these findings, we outline a representative experimental workflow for evaluating SYK inhibitors in a common preclinical model of rheumatoid arthritis.
Protocol: Collagen-Induced Arthritis (CIA) in Mice
This model is widely used as it shares immunological and pathological features with human rheumatoid arthritis.[19][20]
Figure 2: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Step-by-Step Methodology:
-
Animal Selection: Use genetically susceptible mouse strains, such as DBA/1, which are highly responsive to immunization with bovine or chick type II collagen.[19][21] Mice should be 7-8 weeks old to ensure a mature immune system.[21]
-
Primary Immunization (Day 0): Prepare an emulsion of type II collagen with Complete Freund's Adjuvant (CFA). Anesthetize the mice and administer a subcutaneous injection (typically 0.1 ml) into the tail.[22]
-
Booster Immunization (Day 21): Prepare a second emulsion of type II collagen, this time with Incomplete Freund's Adjuvant (IFA), and inject it at a different site on the tail.[22]
-
Treatment Initiation: The onset of arthritis typically occurs between days 28-35.[22] Once clinical signs appear, randomize the mice into different treatment groups. Administer the test compounds (e.g., P505-15 or Fostamatinib) and a vehicle control daily via oral gavage.
-
Clinical Assessment: Monitor the mice regularly for signs of arthritis. Use a standardized scoring system to quantify the severity of the disease based on paw swelling and joint inflammation.
Conclusion and Future Directions
Both P505-15 and Fostamatinib have demonstrated compelling in vivo efficacy, validating SYK as a therapeutic target for inflammatory diseases and B-cell cancers. P505-15 stands out for its high selectivity, which may offer a favorable safety profile.[3][10] Fostamatinib, being more advanced in clinical development, provides a wealth of data on its activity in human patients.[17]
For researchers, the choice between these or other this compound-based compounds will depend on the specific research question. P505-15 may be an excellent tool for preclinical studies where high target selectivity is paramount. Fostamatinib, on the other hand, serves as a valuable benchmark with established clinical relevance.
Future research should continue to explore the therapeutic potential of this chemical class, focusing on optimizing selectivity, pharmacokinetic properties, and efficacy in a broader range of disease models. The insights gained from these preclinical comparisons are invaluable for guiding the next generation of SYK inhibitors toward clinical success.
References
- 1. Fostamatinib Disodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PRT062607 Achieves Complete Inhibition of the Spleen Tyrosine Kinase at Tolerated Exposures Following Oral Dosing in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. bosterbio.com [bosterbio.com]
- 8. pnas.org [pnas.org]
- 9. Role of Syk in B-cell development and antigen-receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Selective Syk Inhibitor P505-15 (PRT062607) Inhibits B Cell Signaling and Function In Vitro and In Vivo and Augments the Activity of Fludarabine in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. The selective SYK inhibitor P505-15 (PRT062607) inhibits B cell signaling and function in vitro and in vivo and augments the activity of fludarabine in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. The Syk inhibitor fostamatinib disodium (R788) inhibits tumor growth in the Eμ- TCL1 transgenic mouse model of CLL by blocking antigen-dependent B-cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. Inhibition of Syk with fostamatinib disodium has significant clinical activity in non-Hodgkin lymphoma and chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. chondrex.com [chondrex.com]
- 20. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. resources.amsbio.com [resources.amsbio.com]
- 22. bio-protocol.org [bio-protocol.org]
A Senior Application Scientist's Guide to the Pharmacokinetics of Substituted Pyrimidines
Introduction: The Central Role of the Pyrimidine Scaffold and its Pharmacokinetic Challenges
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents across oncology, infectious diseases, and cardiovascular medicine.[1][2][3][4] Its versatility in forming hydrogen bonds and acting as a bioisostere for other aromatic systems allows for the fine-tuning of pharmacological activity.[2] However, the ultimate success of any pyrimidine-based drug candidate is not dictated by its potency alone; it is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Understanding and optimizing these pharmacokinetic properties is paramount to designing safe and effective medicines.
This guide provides a comparative analysis of the pharmacokinetic profiles of several key classes of substituted pyrimidines, offering field-proven insights into the experimental choices required to characterize them. We will delve into the causal relationships between chemical structure and ADME outcomes, present self-validating experimental protocols, and summarize key data to empower researchers in their drug discovery efforts.
Comparative Analysis of ADME Properties: Case Studies
To illustrate the diverse pharmacokinetic profiles of substituted pyrimidines, we will compare three distinct, clinically significant agents: the fluoropyrimidine anticancer drug Fluorouracil (5-FU) and its oral prodrug Capecitabine , the tyrosine kinase inhibitor Imatinib , and the HMG-CoA reductase inhibitor Rosuvastatin .
Data Summary: Key Pharmacokinetic Parameters
The following table summarizes the core ADME properties of our selected case-study compounds, providing a foundation for the detailed discussion that follows.
| Parameter | Fluorouracil (5-FU) | Capecitabine | Imatinib | Rosuvastatin |
| Administration | Intravenous[5] | Oral[6][7][8] | Oral[9] | Oral[10][11][12] |
| Bioavailability (%) | Variable (Erratic Oral)[13] | Prodrug, rapidly absorbed[6][7][8] | ~98%[9][14][15] | ~20% |
| Tmax (hours) | ~0.1-0.3 (IV)[16][17] | ~1.5 - 2[7][8] | 2 - 4[14] | 3 - 5[10][11] |
| Plasma Protein Binding (%) | ~10% | <60% (for capecitabine & metabolites)[8] | ~95%[9][14] | ~90%[12] |
| Metabolism | >80% via Dihydropyrimidine Dehydrogenase (DPD)[17][18] | Converted to 5-FU in liver and tumor tissue[7][8][19] | Primarily CYP3A4/3A5[9][20] | Minimal (~10%), some via CYP2C9[10][11] |
| Elimination Half-life (t½) | ~8 - 20 minutes (IV)[13][16][17] | ~0.75 hours[7] | ~18 hours[9][14][15] | ~19 hours[12] |
| Primary Excretion | Urine (as metabolites)[5][16] | Renal (as metabolites)[8] | Feces (via bile)[9][15] | Feces (90%)[10][12] |
Deep Dive into ADME Properties and Experimental Rationale
Absorption: Beyond Simple Permeability
The ability of a drug to be absorbed into systemic circulation is the first critical hurdle, especially for orally administered agents.
-
Fluorouracil & Capecitabine: 5-FU itself has erratic oral absorption.[13] To overcome this, the prodrug Capecitabine was developed. Capecitabine is rapidly and extensively absorbed from the GI tract and is then enzymatically converted through a three-step process to the active 5-FU, with the final step preferentially occurring in tumor tissue.[6][7][8][19] This elegant prodrug strategy not only solves the absorption issue but also provides a degree of tumor selectivity.
-
Imatinib: This compound demonstrates excellent oral bioavailability at approximately 98%, indicating near-complete absorption.[9][14][15] This high permeability is a desirable characteristic, ensuring consistent exposure with oral dosing.
-
Rosuvastatin: While it has a lower bioavailability of around 20%, this is not due to poor permeability but rather significant first-pass extraction by the liver, its target organ. Hepatic uptake is mediated by organic anion-transporting polypeptides (OATPs).[11] This highlights that bioavailability is a function of both absorption and first-pass metabolism.
Experimental Workflow: Assessing Intestinal Permeability
The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[21] It utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express key efflux transporters, mimicking the intestinal barrier.[22][23]
Workflow for In Vitro ADME Screening
Caption: A typical in vitro ADME screening cascade for a new drug candidate.
Distribution: The Unbound Drug Hypothesis
Once absorbed, a drug distributes throughout the body. Plasma protein binding (PPB) is a critical parameter, as it is generally the unbound fraction of the drug that is free to interact with its target and be metabolized or excreted.[24][25]
-
Imatinib & Rosuvastatin: Both are highly bound to plasma proteins (~95% and ~90%, respectively).[9][12][14] This extensive binding results in a lower fraction of free drug but can also serve as a reservoir, prolonging the drug's duration of action.
-
Fluorouracil: In contrast, 5-FU exhibits low protein binding (~10%), meaning a large fraction of the drug in circulation is free and pharmacologically active immediately after IV administration.
Metabolism: The Engine of Clearance
Metabolism is the body's process of converting drugs into more water-soluble compounds that can be easily excreted. This is the most variable and complex aspect of pharmacokinetics.
-
Fluorouracil & Capecitabine: The clearance of 5-FU is dominated by a single enzyme: Dihydropyrimidine Dehydrogenase (DPD) .[17][18][26] Over 80% of an administered dose is catabolized by DPD, primarily in the liver.[17][18] This is a critical point of vulnerability; genetic deficiencies in the DPD enzyme can lead to dramatically reduced clearance and severe, life-threatening toxicity from standard doses.[26][27][28]
-
Imatinib: Metabolism is driven mainly by the cytochrome P450 system, specifically the CYP3A4 and CYP3A5 isoforms.[9][20] This makes Imatinib susceptible to drug-drug interactions with inhibitors or inducers of these enzymes.
-
Rosuvastatin: Rosuvastatin is not extensively metabolized, with only about 10% of a dose recovered as metabolites.[10] This low reliance on CYP-mediated metabolism reduces its potential for many common drug-drug interactions compared to other statins.[29]
Generalized Metabolic Pathways for Pyrimidines
Caption: Key metabolic routes for pyrimidine-based drugs.
Excretion: The Final Exit
The final step is the removal of the drug and its metabolites from the body.
-
Fluorouracil/Capecitabine: Metabolites are primarily cleared by the kidneys and excreted in the urine.[5][8][16]
-
Imatinib & Rosuvastatin: Both are predominantly eliminated via the feces, indicating that biliary excretion is the major route of clearance.[9][10][12][15]
Self-Validating Experimental Protocols
To ensure data integrity, experimental protocols must be robust and include appropriate controls. Below are standardized methodologies for key in vitro ADME assays.
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio of a compound, predicting its intestinal absorption and interaction with efflux transporters like P-glycoprotein (P-gp).[21][23]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semipermeable Transwell™ inserts and cultured for ~21 days to form a differentiated, polarized monolayer.[22]
-
Monolayer Integrity Check: Transepithelial Electrical Resistance (TEER) is measured. A TEER value ≥ 200 Ω·cm² confirms monolayer integrity.[22][30] The permeability of a low-permeability marker (e.g., Lucifer Yellow) is also assessed to confirm tight junction formation.
-
Transport Experiment (Bidirectional):
-
A-to-B (Apical to Basolateral): The test compound (e.g., 10 µM) is added to the apical (donor) side. Samples are taken from the basolateral (receiver) side at specified time points (e.g., 120 minutes).[23]
-
B-to-A (Basolateral to Apical): The experiment is reversed to measure active efflux.
-
P-gp Inhibition: To confirm P-gp mediated efflux, the B-to-A experiment is repeated in the presence of a known P-gp inhibitor (e.g., verapamil).[22]
-
-
Analysis: Compound concentrations in donor and receiver compartments are quantified by LC-MS/MS.
-
Calculations:
-
Papp (cm/s) is calculated based on the rate of appearance of the compound in the receiver chamber.
-
Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the compound is a substrate for active efflux.[22]
-
Protocol 2: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
Objective: To determine the fraction of a compound that is unbound (fu) in plasma.
Methodology:
-
Device Preparation: A single-use RED device plate with dialysis membranes (MWCO 12-14 kDa) is used.[25]
-
Sample Preparation: The test compound is spiked into plasma (e.g., human, rat) at a final concentration of 1-10 µM.[24]
-
Dialysis:
-
Incubation: The plate is sealed and incubated at 37°C with shaking for 4-8 hours to reach equilibrium.[24][31] The exact time to equilibrium should be determined in preliminary experiments.[31][32]
-
Sampling & Analysis: After incubation, equal aliquots are taken from both the plasma and buffer chambers. To avoid matrix effects during analysis, the plasma sample is mixed with buffer and the buffer sample is mixed with blank plasma.[31] Concentrations are quantified by LC-MS/MS.
-
Calculation:
-
Percent Bound = [1 - (Concentration in Buffer / Concentration in Plasma)] x 100
-
Fraction Unbound (fu) = Concentration in Buffer / Concentration in Plasma
-
Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine a compound's intrinsic clearance (CLint) and metabolic half-life (t½) in the liver.[33]
Methodology:
-
Reaction Mixture Preparation: A master mix is prepared containing HLM (e.g., 0.5 mg/mL protein), phosphate buffer (pH 7.4), and the test compound (e.g., 1 µM).[34]
-
Initiation: The metabolic reaction is initiated by adding an NADPH-regenerating system.[1][35] A control incubation without NADPH is run in parallel to assess non-enzymatic degradation.
-
Incubation & Sampling: The mixture is incubated at 37°C. Aliquots are removed at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).[1]
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[33]
-
Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[33][36]
-
Data Analysis:
-
The natural log of the percentage of parent compound remaining is plotted against time.
-
The slope of the line gives the elimination rate constant (k).
-
Half-life (t½) = 0.693 / k
-
Intrinsic Clearance (CLint) is calculated from the half-life and incubation conditions.
-
Conclusion
The pharmacokinetic profile of a substituted pyrimidine is a complex interplay of its physicochemical properties and its interactions with biological systems. A thorough understanding of ADME principles, supported by robust and well-controlled in vitro assays, is essential for guiding medicinal chemistry efforts. By comparing diverse agents like the rapidly cleared 5-FU, the highly bioavailable Imatinib, and the hepatically targeted Rosuvastatin, we can appreciate the breadth of pharmacokinetic behaviors exhibited by this important class of molecules. Early and integrated ADME assessment, using the protocols outlined here, allows for the proactive identification and mitigation of liabilities, ultimately increasing the probability of developing a successful drug candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. citedrive.com [citedrive.com]
- 5. Fluorouracil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Capecitabine and Four Metabolites in a Heterogeneous Population of Cancer Patients: A Comprehensive Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. bccancer.bc.ca [bccancer.bc.ca]
- 9. Clinical pharmacokinetics of imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Drug Interactions | CRESTOR® (rosuvastatin) | For HCPs [crestor.com]
- 11. Rosuvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Correlations between imatinib pharmacokinetics, pharmacodynamics, adherence, and clinical response in advanced metastatic gastrointestinal stromal tumor (GIST): an emerging role for drug blood level testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Clinical pharmacokinetics of 5-fluorouracil with consideration of chronopharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Capecitabine:Synthesis, Mechanism, Pharmacokinetics, Application, Toxicity_Chemicalbook [chemicalbook.com]
- 20. ashpublications.org [ashpublications.org]
- 21. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. enamine.net [enamine.net]
- 24. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. enamine.net [enamine.net]
- 26. aacrjournals.org [aacrjournals.org]
- 27. Dihydropyrimidine dehydrogenase and the efficacy and toxicity of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. emedicine.medscape.com [emedicine.medscape.com]
- 29. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 30. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 31. bio-protocol.org [bio-protocol.org]
- 32. bioivt.com [bioivt.com]
- 33. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 34. mercell.com [mercell.com]
- 35. researchgate.net [researchgate.net]
- 36. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2-Methoxypyrimidin-4-YL)methanol
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of chemical waste is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, procedural framework for the safe disposal of (2-Methoxypyrimidin-4-YL)methanol.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is synthesized from safety data for structurally similar compounds, including methanol and various pyrimidine derivatives.[1][2][3] It is imperative to conduct a site-specific risk assessment and consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal.[1][4]
Hazard Assessment and Characterization
This compound should be treated as a hazardous chemical. This assessment is based on the toxicological profiles of its structural components: the pyrimidine ring and the methanol group.
-
Pyrimidine Derivatives: Pyrimidine-based compounds can present various hazards, and in the absence of specific data, a cautious approach is warranted.[2] Some pyrimidine derivatives are known to be flammable liquids and may cause irritation upon contact.[5][6]
-
Methanol: Methanol is highly flammable and toxic.[7][8] It can be harmful if ingested, inhaled, or absorbed through the skin, with potential to cause serious health effects including blindness and damage to the central nervous system.[7][8][9]
Given these properties, this compound waste must be managed as hazardous waste in accordance with local, state, and federal regulations.[10][11]
Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling this compound for disposal, ensure the following personal protective equipment is worn and engineering controls are in place to minimize exposure.[1][2]
| PPE / Control | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield.[2][12] | Protects eyes from potential splashes or aerosols of the chemical waste. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1] | Prevents skin contact and absorption of the hazardous material. |
| Protective Clothing | A lab coat or chemical-resistant apron.[1] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.[1][2] | Protects against the inhalation of harmful vapors or particulates. |
| Engineering Controls | All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][12] Eyewash stations and safety showers must be readily accessible.[2] | Minimizes the concentration of airborne contaminants and provides immediate decontamination facilities in case of an emergency. |
Spill Management Protocol
In the event of a spill of this compound, prompt and appropriate action is crucial to mitigate potential hazards.
Step-by-Step Spill Response:
-
Evacuate and Secure: Immediately alert personnel in the vicinity and restrict access to the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated to disperse any vapors.[12]
-
Contain: For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the substance.[1][3] For solid spills, carefully sweep the material to avoid generating dust.[1]
-
Collect: Carefully place the spilled material and any contaminated absorbent into a designated and clearly labeled hazardous waste container.[1][12]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by a thorough wash with soap and water.[1][12]
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.[1][12]
Disposal Procedure for this compound
The disposal of this compound must be managed through your institution's hazardous waste program.[10][13] Never pour chemical waste down the drain or dispose of it in the regular trash.[7][13]
Step 1: Waste Segregation and Containerization
Proper segregation of chemical waste is essential for safe and compliant disposal.
-
Waste Container: Use a designated, chemically compatible, and leak-proof container for the collection of this compound waste.[1][14] The container should be in good condition, with a secure-fitting cap.[14]
-
Labeling: As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[1][2]
-
Compatibility: Do not mix this compound waste with other waste streams unless explicitly approved by your EHS department.[1] Incompatible materials can lead to dangerous chemical reactions.
Step 2: Waste Accumulation and Storage
Waste must be stored safely at the point of generation, in what is often referred to as a Satellite Accumulation Area (SAA).[2][14]
-
Location: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[2][14]
-
Containment: Keep the waste container tightly closed except when adding waste.[15][16] It is best practice to use secondary containment, such as a larger, chemically resistant tray, to contain any potential leaks.[14][15]
-
Storage Conditions: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1]
Step 3: Arranging for Professional Disposal
Hazardous waste must be disposed of through a licensed and certified waste disposal company.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1][3]
-
Documentation: Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of accumulation, as required by your institution and regulatory agencies.[3]
Step 4: Decontamination of Empty Containers
Empty containers that previously held this compound must also be managed as hazardous waste until properly decontaminated.
-
Triple Rinsing: The standard procedure for decontaminating an empty chemical container is to triple-rinse it with a suitable solvent.[12][15]
-
Rinsate Collection: The first rinse, and potentially subsequent rinses for highly toxic materials, must be collected and disposed of as hazardous waste.[14][15]
-
Final Disposal: After thorough rinsing and air-drying, the defaced container may be disposed of as non-hazardous waste, in accordance with your institution's policies.[14]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram illustrates the key decision points and procedural steps.
Caption: A workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. ehs.com [ehs.com]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. solmedialtd.com [solmedialtd.com]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. methanol.org [methanol.org]
- 12. benchchem.com [benchchem.com]
- 13. solvent-recyclers.com [solvent-recyclers.com]
- 14. benchchem.com [benchchem.com]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. mtu.edu [mtu.edu]
Navigating the Safe Handling of (2-Methoxypyrimidin-4-YL)methanol: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the introduction of novel chemical entities into the laboratory workflow is a daily reality. Among these is (2-Methoxypyrimidin-4-YL)methanol, a heterocyclic compound with potential applications in medicinal chemistry.[1] As a trusted partner in your research, we recognize that providing comprehensive safety guidance is paramount. This document offers a detailed protocol for the safe handling, storage, and disposal of this compound.
Hazard Assessment: An Evidence-Based Approach
In the absence of specific toxicological and physical hazard data, we must infer the potential risks associated with this compound from its structural components.
-
Pyrimidine Core: The pyrimidine ring is a fundamental component of many biologically active molecules. While pyrimidine itself is classified as a flammable liquid, its derivatives can exhibit a range of toxicological profiles.[2][3] It is prudent to assume that the compound may cause irritation upon contact with the skin, eyes, and respiratory tract.[4]
-
Methanol Group: The presence of a primary alcohol functional group suggests that this compound may be flammable and could form explosive vapor-air mixtures.[5][6] Alcohols, as a class of compounds, can also be toxic if ingested, inhaled, or absorbed through the skin.[7][8]
-
Methoxy Group: The methoxy substituent may influence the compound's metabolic pathways and toxicological properties, though specific data for this compound is unavailable.
Based on this analysis, this compound should be handled as a substance that is potentially flammable, irritant, and harmful if swallowed, inhaled, or in contact with skin.
Engineering Controls: The First Line of Defense
The primary method for mitigating exposure to hazardous chemicals is through the implementation of robust engineering controls.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood.[5] This will minimize the inhalation of any vapors or aerosols.
-
Ventilation: Ensure that the laboratory is well-ventilated to prevent the accumulation of flammable vapors.[9]
Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and consistent use of Personal Protective Equipment (PPE) are critical for safeguarding against chemical exposure.
Eye and Face Protection
-
Safety Goggles: Chemical splash goggles that meet ANSI/ISEA Z87.1 D3 standards are mandatory to protect the eyes from splashes.[5]
-
Face Shield: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with safety goggles.
Hand Protection
-
Gloves: Chemically resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact.[10] For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber may be necessary. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to wash hands thoroughly after removing them.[4]
Body Protection
-
Laboratory Coat: A flame-resistant lab coat should be worn and kept fully fastened to protect the skin and clothing.
-
Apron: For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.
| Operation | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing/Transferring Solids | Safety Goggles | Nitrile Gloves | Lab Coat |
| Preparing Solutions | Safety Goggles & Face Shield | Nitrile or Butyl Rubber Gloves | Lab Coat & Chemical-Resistant Apron |
| General Handling | Safety Goggles | Nitrile Gloves | Lab Coat |
Diagram: PPE Selection Workflow
Caption: A workflow for selecting appropriate PPE when handling this compound.
Safe Handling and Operational Plan
Adherence to a standardized operational procedure is crucial for minimizing the risk of exposure and accidents.
-
Preparation: Before beginning any work, ensure that the chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Have spill cleanup materials accessible.
-
Weighing: If the compound is a solid, carefully weigh the required amount in the fume hood. Use anti-static measures if the powder is fine to prevent dispersal.
-
Transfer: When transferring the compound, whether as a solid or in solution, do so slowly and carefully to avoid splashing or creating aerosols.
-
Solution Preparation: If preparing a solution, add the this compound to the solvent slowly while stirring. Be mindful of any potential exothermic reactions.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames.[7]
-
Post-Handling: After completing the work, decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water.
Storage and Disposal Plan
Proper storage and disposal are critical components of the chemical management lifecycle.
Storage
-
Store this compound in a tightly sealed, clearly labeled container.[3]
-
Keep the container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.[11]
-
If the compound is stored in a refrigerator or freezer, it must be a unit specifically designed for the storage of flammable materials.[6]
Disposal
Treat all waste containing this compound as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated consumables like gloves and weighing paper, in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is known.
-
Disposal Procedures: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
By adhering to these protocols, researchers can handle this compound with a high degree of safety, ensuring the protection of themselves, their colleagues, and the laboratory environment.
References
- 1. This compound [myskinrecipes.com]
- 2. Pyrimidine - Hazardous Agents | Haz-Map [haz-map.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 6. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. xylemtech.com [xylemtech.com]
- 9. chemos.de [chemos.de]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
